Product packaging for 2,5-dibromo-4-nitro-1H-imidazole(Cat. No.:CAS No. 6154-30-9)

2,5-dibromo-4-nitro-1H-imidazole

Cat. No.: B1436487
CAS No.: 6154-30-9
M. Wt: 270.87 g/mol
InChI Key: ZGEMTDYSQTXJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-dibromo-4-nitro-1H-imidazole is a useful research compound. Its molecular formula is C3HBr2N3O2 and its molecular weight is 270.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HBr2N3O2 B1436487 2,5-dibromo-4-nitro-1H-imidazole CAS No. 6154-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEMTDYSQTXJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210529
Record name Imidazole, 2,4-dibromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-30-9
Record name Imidazole, 2,4-dibromo-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6154-30-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole, 2,4-dibromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-4-nitro-1H-imidazole (CAS: 6154-30-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-nitro-1H-imidazole, identified by the CAS number 6154-30-9, is a halogenated nitroimidazole derivative. This compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2] Its utility is particularly significant in the preparation of novel therapeutic agents, including the bactericidal drug Delamanid.[1][2] The strategic placement of two bromine atoms and a nitro group on the imidazole ring imparts unique reactivity, making it a versatile building block for medicinal chemists.[3] This guide provides a comprehensive overview of its core physicochemical properties, standardized experimental methodologies for their determination, and an illustrative representation of the general mechanism of action for nitroimidazole compounds.

Physicochemical Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound. These values have been compiled from various chemical data sources.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₃HBr₂N₃O₂[1][4]
Molecular Weight 270.87 g/mol [4]
Appearance White to light yellow crystalline solid[1][5]
Density 2.575 g/cm³[4][6][7][8]
Melting Point >270 °C[4][6][8]
Boiling Point 396 °C (at 760 mmHg)[1][4][6][8]
Flash Point 193 °C[1][4][6]
Vapor Pressure 1.79 x 10⁻⁶ mmHg at 25°C[4][6][8]
Refractive Index 1.701[4][6]

Table 2: Acid-Base and Solubility Properties

PropertyValueNotes
pKa 2.93 ± 0.10Predicted value.[1][4][6][8]
Solubility N/ASpecific quantitative data is not readily available.

Experimental Protocols

While specific experimental details for the determination of the physicochemical properties of this compound are not extensively published, the following are detailed methodologies based on the internationally recognized OECD Guidelines for the Testing of Chemicals. These protocols represent the standard for generating reliable and comparable data.

Melting Point/Melting Range (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[9] For a pure substance, this occurs at a single temperature, while for impure substances, it occurs over a range.

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

Apparatus:

  • Capillary tube melting point apparatus (e.g., Thiele tube with a liquid bath or an automated metal block instrument).

  • Calibrated thermometer or temperature sensor.

  • Glass capillary tubes, sealed at one end.

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Heating: The capillary tube is placed in the heating block or bath of the melting point apparatus. The temperature is raised rapidly to about 10-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of melting. The temperature at which the last solid particle disappears is recorded as the end of the melting range.

  • Reporting: The result is reported as a melting range. Given the reported value of >270 °C, a high-temperature apparatus would be necessary.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][10]

Principle: For high-melting solids like this compound, direct measurement of the boiling point at atmospheric pressure can be challenging due to potential decomposition. However, methods like differential scanning calorimetry (DSC) or ebulliometry can be employed. The dynamic method, which also allows for vapor pressure determination, is described here.[5][11]

Apparatus:

  • Heating bath with a suitable liquid medium.

  • Boiling flask with a side arm connected to a pressure regulation system.

  • Calibrated temperature measuring device.

  • Pressure measuring device (manometer).

Procedure:

  • Sample Introduction: The substance is placed in the boiling flask.

  • Pressure Adjustment: The pressure inside the apparatus is reduced to a desired value.

  • Heating and Observation: The sample is heated and stirred. The temperature is recorded when boiling becomes constant at the set pressure.

  • Multiple Determinations: This process is repeated at various pressures to obtain a vapor pressure curve.

  • Extrapolation: The boiling point at standard atmospheric pressure (101.325 kPa) is determined by extrapolation of the vapor pressure-temperature curve.

Density of Solids (OECD Guideline 109)

Density is the mass of a substance per unit volume.[4][12]

Principle: The gas pycnometer method is a common and accurate technique for determining the density of a solid powder. It measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) when the sample is introduced.

Apparatus:

  • Gas pycnometer.

  • Analytical balance.

Procedure:

  • Calibration: The volume of the empty sample cell is determined by the instrument.

  • Sample Weighing: A known mass of this compound is accurately weighed and placed in the sample cell.

  • Measurement: The sample cell is placed in the pycnometer. The instrument is filled with a known volume of an inert gas at a specific pressure. A valve is then opened, allowing the gas to expand into the sample cell.

  • Volume Calculation: The new pressure is measured, and from the pressure difference, the volume occupied by the solid sample is calculated using the gas laws.

  • Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[13][14]

Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L.[13][14] A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined.

Apparatus:

  • Flask with a stirrer.

  • Constant temperature bath.

  • Centrifuge or filtration system.

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

Procedure:

  • Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is stirred in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method.

  • Reporting: The water solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.

Mechanism of Action and Signaling Pathway

As an intermediate for nitroimidazole-based drugs, the biological activity of its derivatives is of significant interest. Nitroimidazoles are a class of prodrugs that are activated under hypoxic conditions, making them effective against anaerobic bacteria and in targeting hypoxic tumor cells.[][16]

The general mechanism of action involves the reduction of the nitro group. In an anaerobic environment, the nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[][17] These reactive species can then interact with and damage critical cellular macromolecules, such as DNA, leading to strand breakage and cell death.[][16][18]

Below is a generalized diagram illustrating this activation pathway.

Nitroimidazole_Activation cluster_cell Anaerobic Cell Nitroimidazole Nitroimidazole (Prodrug) Activation Reductive Activation (Nitroreductases) Nitroimidazole->Activation e⁻ ReactiveSpecies Reactive Nitro Intermediates (e.g., Nitro Radical Anion) Activation->ReactiveSpecies DNA_Damage DNA Damage (Strand Breaks) ReactiveSpecies->DNA_Damage Interaction CellDeath Cell Death DNA_Damage->CellDeath

Generalized activation pathway of nitroimidazole prodrugs.

Conclusion

This compound (CAS 6154-30-9) is a key chemical intermediate with well-defined physicochemical properties that are critical for its application in organic synthesis, particularly in the development of pharmaceuticals. Understanding these properties, through standardized experimental protocols such as the OECD guidelines, is essential for its effective and safe handling and for the rational design of new drug candidates. The underlying mechanism of action of the broader nitroimidazole class highlights the potential for developing targeted therapies for diseases involving anaerobic microorganisms or hypoxic environments.

References

2,5-dibromo-4-nitro-1H-imidazole molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,5-dibromo-4-nitro-1H-imidazole, a key intermediate in the development of pharmaceutical agents. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its molecular structure consists of a five-membered imidazole ring substituted with two bromine atoms at positions 2 and 5, and a nitro group at position 4.

Below is a two-dimensional representation of the molecular structure.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Weight 270.87 g/mol [2][3]
Melting Point >270 °C[7]
Boiling Point 396 °C[7]
Density 2.575 g/cm³[7]
Flash Point 193 °C[7]
Vapor Pressure 1.79E-06 mmHg at 25°C[7]
pKa 2.93 ± 0.10 (Predicted)[8]
Refractive Index 1.701[7]
Infrared Spectrum (KBr) Characteristic absorption peaks at 3074, 1548, 1468, 1392, 1361, 1345, 1310, 1259, 1172, 1066, 975, 830, 667 cm⁻¹[2]

Note: While single-crystal X-ray diffraction is the definitive method for determining precise bond lengths and angles, such data for this compound was not found in the surveyed literature.

Experimental Protocol: Synthesis

The primary synthetic route to this compound involves the regioselective dibromination of 4-nitroimidazole[4]. The electron-withdrawing nature of the nitro group at the 4-position directs the electrophilic substitution of bromine to the 2 and 5 positions of the imidazole ring[4].

Materials and Reagents
  • 4-nitroimidazole

  • Sodium bicarbonate (NaHCO₃)

  • Bromine (Br₂)

  • Distilled water

  • Concentrated hydrochloric acid (HCl)

Synthesis Procedure

A general and scalable procedure for the synthesis of this compound is as follows[2][7]:

  • Reaction Setup: In a suitable reactor equipped with mechanical stirring, a reflux condenser, and an exhaust gas trap, 4-nitroimidazole, distilled water, and sodium bicarbonate are combined.

  • Bromination: The mixture is stirred vigorously while bromine is added dropwise, maintaining the temperature at approximately 25 °C. Vigorous foaming may be observed due to the evolution of CO₂.

  • Reaction Progression: After the complete addition of bromine, the reaction mixture is stirred at room temperature for several hours.

  • Heating: The temperature is then raised to 50-55 °C and the mixture is stirred for an additional period to ensure the reaction goes to completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. In some procedures, the mixture is cooled in an ice bath, and concentrated hydrochloric acid is added. The resulting crystalline product is collected by filtration.

  • Purification: The collected crystals are washed thoroughly with water to remove any unreacted starting materials and salts.

  • Drying: The purified product is then dried under vacuum or in an oven at a controlled temperature (e.g., 50 °C) to yield this compound as a light yellow crystalline solid.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Combine 4-nitroimidazole, NaHCO3, and Water add_br2 Add Bromine dropwise at 25°C start->add_br2 stir_rt Stir at Room Temperature add_br2->stir_rt heat Heat to 50-55°C and Stir stir_rt->heat cool Cool Reaction Mixture heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Water filter->wash dry Dry the Product wash->dry end_product This compound dry->end_product

References

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2,5-Dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2,5-dibromo-4-nitro-1H-imidazole, a key heterocyclic building block in medicinal chemistry. The document focuses on the synthesis of this intermediate and the distinct reactivity profiles of its substituents, particularly the nitro group and the bromine atoms. Key reaction pathways, including nucleophilic substitution and nitro group reduction, are discussed in detail. This guide aims to serve as a valuable resource for researchers and professionals involved in the synthesis and development of novel imidazole-based therapeutic agents by providing detailed experimental protocols, summarized quantitative data, and visual representations of chemical pathways.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Nitroimidazoles, in particular, have garnered significant attention for their therapeutic potential, especially as antimicrobial and antitubercular agents.[1] this compound is a crucial intermediate in the synthesis of several advanced nitroimidazole drugs, including Delamanid and Pretomanid, which are used in the treatment of multidrug-resistant tuberculosis.[2][3]

The synthetic utility of this compound stems from the presence of multiple reactive sites: two bromine atoms at positions 2 and 5, and a nitro group at position 4. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the imidazole ring, deactivating it towards electrophilic attack and activating the bromine atoms for nucleophilic substitution.[1] This guide will delve into the synthesis of this important intermediate and explore the reactivity of its key functional groups, with a special emphasis on the transformations of the nitro group.

Synthesis of this compound

The primary and most widely documented method for the synthesis of this compound is the direct bromination of 4-nitroimidazole.[1] The electron-withdrawing nitro group at the C4 position directs the electrophilic substitution of bromine to the C2 and C5 positions.[1]

Logical Workflow for Synthesis

4-Nitroimidazole 4-Nitroimidazole Reagents Reagents 4-Nitroimidazole->Reagents Bromine (Br2) Sodium Bicarbonate (NaHCO3) Water (H2O) Product This compound Reagents->Product Dibromination Start This compound Nitro_Group Nitro Group (C4) Start->Nitro_Group Bromine_Atoms Bromine Atoms (C2, C5) Start->Bromine_Atoms Reduction Reduction Nitro_Group->Reduction Nucleophilic_Substitution Nucleophilic Substitution Bromine_Atoms->Nucleophilic_Substitution Amino_Product 4-Amino-2,5-dibromo-1H-imidazole Reduction->Amino_Product Substituted_Product Substituted Imidazole Derivatives Nucleophilic_Substitution->Substituted_Product Start This compound Intermediate 2-bromo-4-nitro-1H-imidazole Start->Intermediate Selective Debromination Drug_Precursor Further Functionalization Intermediate->Drug_Precursor Nucleophilic Substitution and/or other modifications Final_Drug Antitubercular Drug (e.g., Delamanid, Pretomanid) Drug_Precursor->Final_Drug

References

Electrophilic Substitution on the Imidazole Ring of 4-Nitroimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on the 4-nitroimidazole ring, a crucial scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the imidazole ring, primarily directing electrophilic attack to specific positions and generally requiring forcing conditions. This document details key electrophilic substitution reactions, including nitration and halogenation, providing experimental protocols and quantitative data to support further research and development.

Reactivity of the 4-Nitroimidazole Ring

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. In 4-nitroimidazole, the potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution. The protonated form of the imidazole ring, prevalent in acidic media, is even more deactivated. Electrophilic attack is most likely to occur at the C5 position, which is the most electron-rich carbon. The C2 position is generally less reactive towards electrophiles.

Below is a diagram illustrating the general mechanism of electrophilic substitution on the 4-nitroimidazole ring.

G cluster_0 Electrophilic Substitution Mechanism on 4-Nitroimidazole Start 4-Nitroimidazole + Electrophile (E+) Intermediate Formation of σ-complex (Wheland intermediate) Start->Intermediate Attack of electrophile at C5 Deprotonation Deprotonation at C5 Intermediate->Deprotonation Loss of H+ Product 5-Substituted-4-nitroimidazole Deprotonation->Product

Caption: General mechanism of electrophilic substitution on 4-nitroimidazole.

Nitration

Further nitration of 4-nitroimidazole can lead to the formation of dinitroimidazoles, which are of interest as energetic materials and synthetic intermediates. The position of the second nitro group depends on the reaction conditions.

2.1. Synthesis of 1,4-Dinitroimidazole

N-nitration at the N1 position is a common reaction under certain conditions.

ProductReagentsSolventTemperature (°C)TimeYield (%)Reference
1,4-Dinitroimidazole100% Nitric acid, Acetic anhydrideAcetic acid2548 hNot specified[1]
1,4-DinitroimidazoleNitric acid - Acetic anhydride mixtureAcetic acidNot specifiedNot specifiedup to 95%[2]

Experimental Protocol: Synthesis of 1,4-Dinitroimidazole [1]

  • Charge a 2 L reactor with 430 mL of acetic acid and 188 g of 4-nitroimidazole and stir the mixture.

  • Slowly add 137 mL of 100% nitric acid dropwise to the mixture, maintaining the reaction temperature at 35°C.

  • Add 318 mL of anhydrous acetic acid dropwise over 1 hour at 25°C.

  • Stir the reaction mixture at 25°C for 2 days.

  • Pour the resultant mixture into 3 kg of ice to precipitate the 1,4-dinitroimidazole as a white solid.

  • The product can be further purified by extraction with methylene chloride.

2.2. Synthesis of 4,5-Dinitroimidazole

C-nitration at the C5 position typically requires more forcing conditions.

ProductReagentsSolventTemperature (°C)TimeYield (%)Reference
4,5-DinitroimidazoleFuming nitric acid, Fuming sulfuric acid-1152 h83.3%[3]
4,5-DinitroimidazoleN2O5/fuming nitric acid, Superacid catalyst-110-130Not specified66-85%[3]
4,5-DinitroimidazoleNitric acid (98%), Sulfuric acid (20%)-90-955-5.5 h89.4%[4]

Experimental Protocol: Synthesis of 4,5-Dinitroimidazole [4]

  • Prepare the disulfuric imidazole salt by neutralizing imidazole with concentrated sulfuric acid.

  • Nitrate the salt with a mixture of sulfuric acid (20%) and nitric acid (98%) under a nitrogen atmosphere.

  • React the resulting mixture with 98% nitric acid at 90-95°C for 5-5.5 hours. The optimal molar ratio of nitric acid to imidazole is 1.6:1.

Halogenation

Halogenation of 4-nitroimidazole is a key reaction for the synthesis of precursors for various biologically active molecules. Bromination and iodination are the most commonly reported halogenation reactions.

3.1. Bromination

Bromination of 4-nitroimidazole can lead to mono- or di-substituted products depending on the reaction conditions. The synthesis of 2-bromo-4-nitroimidazole often proceeds through a dibromination-selective debromination sequence.

ProductReagentsSolventTemperature (°C)TimeYield (%)Reference
2,5-Dibromo-4-nitroimidazoleBromine, Sodium bicarbonateWater25Not specifiedNot specified[5]
2-Bromo-4-nitroimidazole2,5-Dibromo-4-nitroimidazole, Potassium iodide, Sodium sulfiteAcetic acid12016 h64%[6]
2-Bromo-4-nitroimidazole2-Bromo-5-iodo-4-nitroimidazole, Diethyl phosphiteEthanolReflux6 hNot specified[5]

Experimental Workflow: Synthesis of 2-Bromo-4-nitroimidazole

G cluster_1 Workflow for 2-Bromo-4-nitroimidazole Synthesis Start 4-Nitroimidazole Dibromination Dibromination (Br2, NaHCO3, H2O) Start->Dibromination Intermediate 2,5-Dibromo-4-nitroimidazole Dibromination->Intermediate Debromination Selective Debromination (KI, Na2SO3, Acetic Acid) Intermediate->Debromination Product 2-Bromo-4-nitroimidazole Debromination->Product

Caption: A typical two-step synthesis of 2-bromo-4-nitroimidazole.

Experimental Protocol: Synthesis of 2,5-Dibromo-4-nitroimidazole [5]

  • In a 20 L reaction kettle equipped with mechanical stirring, a reflux condenser, and a tail gas receiving device, add 4-nitroimidazole (1500 g), distilled water (13 L), and sodium bicarbonate (2458 g).

  • Stir the mixture and add bromine (1565 mL) dropwise, controlling the temperature at 25°C.

  • After the dropwise addition, raise the temperature to 50-55°C and continue stirring until the reaction is complete.

  • Stop heating, cool the mixture to 5°C, and filter.

  • Wash the obtained solid twice with distilled water and dry in a vacuum to obtain 2,5-dibromo-4-nitroimidazole.

Experimental Protocol: Synthesis of 2-Bromo-4-nitroimidazole from 2,5-Dibromo-4-nitroimidazole [6]

  • Employ a selective debromination strategy using potassium iodide (KI) and sodium sulfite (Na2SO3) in acetic acid.

  • Conduct the reaction at 120°C for 16 hours. This reductive deiodination selectively removes the bromine atom at the 5-position.

Alkylation

N-alkylation of 4-nitroimidazole is a common reaction, leading to the formation of 1-alkyl-4-nitroimidazole derivatives. The regioselectivity of the alkylation can be influenced by the reaction conditions.

ProductAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Alkyl-4-nitroimidazolesVarious alkylating agentsK2CO3Acetonitrile601-366-85[7]
1-Alkyl-4-nitroimidazolesVarious alkylating agentsKOH or K2CO3DMSO or DMFRoom TempNot specifiedLow[7]

Experimental Protocol: General Procedure for N-alkylation of 4-Nitroimidazole [7]

  • To a solution of 4-nitroimidazole (7.87 mmol) in acetonitrile, add potassium carbonate (8.7 mmol).

  • After stirring for 15 minutes, add the alkylating agent (15.74 mmol) dropwise.

  • Monitor the reaction by TLC until the disappearance of the starting material.

  • Evaporate the resulting mixture.

  • Dissolve the crude product in ethyl acetate (50 mL), wash with water and brine, and dry over magnesium sulfate.

  • Evaporate the solvent in vacuo and purify the residue by column chromatography (EtOAc/hexane 9/1).

Sulfonation and Friedel-Crafts Reactions

Direct sulfonation and Friedel-Crafts (alkylation and acylation) reactions on the carbon atoms of the 4-nitroimidazole ring are not well-documented in the scientific literature. The strong deactivating effect of the nitro group makes the imidazole ring highly electron-deficient and thus unreactive towards these electrophilic substitution reactions, which typically require electron-rich aromatic substrates.

The general limitations of Friedel-Crafts reactions on strongly deactivated aromatic rings, such as nitrobenzene, are well established. The Lewis acid catalyst used in these reactions can complex with the nitro group, further deactivating the ring. It is therefore anticipated that 4-nitroimidazole would exhibit very low to no reactivity under standard sulfonation and Friedel-Crafts conditions. Researchers seeking to introduce sulfonyl or acyl/alkyl groups onto the 4-nitroimidazole core may need to explore alternative synthetic strategies, such as nucleophilic aromatic substitution on a pre-functionalized halo-nitroimidazole or building the substituted imidazole ring from acyclic precursors.

Conclusion

The electrophilic substitution on the 4-nitroimidazole ring is a challenging but important area of synthetic chemistry. While nitration and halogenation reactions are well-established and provide routes to a variety of useful derivatives, other classical electrophilic aromatic substitutions like sulfonation and Friedel-Crafts reactions are generally not feasible due to the strong deactivating nature of the nitro group. This guide provides a summary of the key successful reactions, along with detailed experimental protocols and quantitative data, to aid researchers in the design and execution of synthetic routes involving 4-nitroimidazole. Future work in this area may focus on the development of novel catalytic systems to overcome the inherent low reactivity of this important heterocyclic scaffold.

References

A Technical Guide to 2,5-Dibromo-4-nitro-1H-imidazole: A Core Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5-dibromo-4-nitro-1H-imidazole, a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural and electronic properties make it a versatile building block, particularly in the development of pharmaceuticals and agrochemicals. This guide details its synthesis, chemical reactivity, and significant applications, supported by experimental protocols and quantitative data.

Introduction

This compound is a halogenated and nitrated imidazole derivative characterized by the molecular formula C₃HBr₂N₃O₂.[1][2] The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group on the imidazole ring imparts unique reactivity, making it a highly valuable precursor in organic synthesis.[1] The bromine atoms at positions 2 and 5 serve as versatile reactive handles for nucleophilic substitution and cross-coupling reactions, while the nitro group can be further transformed, for instance, by reduction to an amino group.[3] This trifunctional scaffold allows for a multitude of synthetic modifications, establishing its importance as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][4] Notably, it is a key precursor in the synthesis of advanced nitroimidazole-based drugs, including the anti-tuberculosis agent Delamanid.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 6154-30-9
Molecular Formula C₃HBr₂N₃O₂[1][2]
Molecular Weight 270.87 g/mol [1]
Melting Point >270 °C[1]
Appearance Light yellow crystalline solid[2][4]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1]

Synthesis of this compound

The primary and most direct route to this compound is through the electrophilic bromination of 4-nitroimidazole.[3] The electron-withdrawing nature of the nitro group at the C4 position deactivates the imidazole ring towards electrophilic attack but directs the incoming bromine atoms to the C2 and C5 positions.[3]

G cluster_reagents Reagents cluster_process Process cluster_product Product reagent1 4-nitroimidazole step1 Mix & Stir (Room Temp, 6h) reagent1->step1 reagent2 Br₂ reagent2->step1 reagent3 NaHCO₃ reagent3->step1 reagent4 H₂O reagent4->step1 step2 Heat (50-55°C, 4h) step1->step2 step3 Acidify & Cool (HCl, <10°C) step2->step3 step4 Filter & Wash step3->step4 product This compound step4->product

Caption: Synthesis workflow for this compound.

This protocol is adapted from established laboratory procedures.[4][5]

  • Reaction Setup: In a suitable reactor, a mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is prepared and subjected to vigorous stirring.[4][5]

  • Bromination: Bromine (106 ml, 2.07 mol) is added dropwise to the mixture over 6 hours at room temperature (23-25°C). Vigorous foaming is typically observed during this addition.[4][5]

  • Heating: The reaction mixture is then heated to 50-55°C and stirred for an additional 4 hours.[4][5]

  • Workup: After heating, the mixture is cooled in an ice bath to below 10°C. Water (400 ml) and concentrated hydrochloric acid (80 ml) are added sequentially, and stirring is continued for 1 hour.[4]

  • Isolation: The resulting crystals are collected by filtration. The solid is washed first with water (400 ml) on the filter, followed by two dispersion washes with water (800 ml each).[4]

  • Drying: The product is air-dried at 50°C for 16 hours to yield a light yellow crystalline solid.[4]

Reactant/ProductAmountMolesYield
4-nitroimidazole100 g884 mmol-
Sodium Bicarbonate164 g1.94 mol-
Bromine106 ml2.07 mol-
Product 213 g 786 mmol 88.9% [4]

Role as a Synthetic Intermediate

The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.

G A This compound B N-Alkylation / Protection A->B R-X, Base C Selective Debromination (C5) A->C NaI, DMF D Nucleophilic Substitution (C2/C5) A->D Nu: E Cross-Coupling (Suzuki, Sonogashira) A->E Pd catalyst F Nitro Group Reduction A->F Reducing Agent G N-Substituted Dibromoimidazoles B->G H 2-bromo-4-nitroimidazole (Key Drug Precursor) C->H I Functionalized Nitroimidazoles D->I J Di-substituted Nitroimidazoles E->J K 4-Amino-dibromoimidazoles F->K

Caption: Synthetic utility of this compound.

One of the most critical applications of this compound is its role as a precursor to 2-bromo-4-nitroimidazole. This monobrominated intermediate is a cornerstone for the synthesis of advanced nitroimidazole drugs for tuberculosis and visceral leishmaniasis.[3][6] The transformation is achieved through a selective debromination at the C5 position.

This protocol is based on a kilogram-scale synthesis method.[6]

  • Reaction Setup: this compound (1.85 kg, 6.3 mol) is dissolved in DMF (3.7 L) under a nitrogen atmosphere.

  • Debromination: Sodium iodide (2.149 kg, 13.2 mol) is added to the suspension.

  • Heating: The mixture is stirred and heated to 120°C (oil bath) until the reaction is complete.

  • Workup and Isolation: The reaction is cooled, and the product is isolated through standard aqueous workup and crystallization procedures to yield 2-bromo-4-nitroimidazole.

Reactant/ProductAmountMolesEquivalents
This compound1.85 kg6.3 mol1.0
Sodium Iodide2.149 kg13.2 mol2.1
Product (2-bromo-4-nitroimidazole) --High Yield

The imidazole nitrogen can be readily alkylated or protected. For instance, reacting the sodium salt of 2,5-dibromo-4-nitroimidazole with reagents like chloromethylmethyl ether yields N-protected intermediates.[7] These N-substituted derivatives can then undergo regioselective cross-coupling reactions. A one-pot, microwave-assisted bis-Suzuki-Miyaura or a sequential Suzuki-Miyaura/Sonogashira reaction on N-methylated 2,4-dibromo-5-nitroimidazole has been developed to synthesize a wide range of 2,4-disubstituted 5-nitroimidazoles with potential antibacterial and antiparasitic activities.[6][8]

The bromine atoms, particularly the one at the C2 position, are susceptible to displacement by various nucleophiles such as amines and thiols.[3] This allows for the introduction of diverse functional groups, further expanding the library of accessible molecules from this intermediate.

Conclusion

This compound is a strategically important and versatile synthetic intermediate. Its straightforward, high-yield synthesis and the distinct reactivity of its three functional sites—two bromine atoms and a nitro group—provide multiple avenues for molecular elaboration. Its established role in the synthesis of 2-bromo-4-nitroimidazole solidifies its importance in the drug development pipeline, particularly for creating novel anti-infective agents. The methodologies outlined in this guide demonstrate its robustness as a core building block for accessing a wide array of complex, functionalized nitroimidazole derivatives for medicinal, agrochemical, and material science applications.

References

Spectroscopic and Synthetic Profile of 2,5-dibromo-4-nitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 2,5-dibromo-4-nitro-1H-imidazole (CAS No: 6154-30-9), a key intermediate in the synthesis of pharmaceutical compounds. This document outlines its infrared spectroscopic signature, discusses the role of nuclear magnetic resonance in its structural elucidation, and provides a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity and purity of this compound are primarily confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. While detailed NMR spectral data is not extensively published, the characteristic IR absorption bands have been well-documented.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits several characteristic absorption peaks that correspond to its key functional groups. The data presented below is compiled from analyses using the KBr press method.

Wavenumber (cm⁻¹)Assignment
3074N-H stretching vibration of the imidazole ring
1548Asymmetric NO₂ stretching
1468C=N stretching
1392, 1361, 1345Symmetric NO₂ stretching
1310 - 1066Ring vibrations
975, 830C-H bending
667C-Br stretching

Table 1: Summary of characteristic infrared absorption peaks for this compound. Data sourced from KBr press method analysis.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for confirming the precise regiochemistry of this compound.[3] It verifies that the bromine atoms are located at the C2 and C5 positions and the nitro group is at the C4 position, resolving potential ambiguities from the synthesis.[3]

However, the interpretation of NMR spectra for this compound can be complicated by the phenomenon of tautomerism, where the hydrogen atom on the imidazole ring can be located on either of the two nitrogen atoms.[3] This dynamic process can affect the chemical environment and, consequently, the observed chemical shifts.

Experimental Protocols

Synthesis of this compound

The primary route for synthesizing this compound is through the direct bromination of 4-nitroimidazole. The electron-withdrawing nature of the nitro group at the C4 position deactivates the imidazole ring towards electrophilic attack and directs the incoming bromine atoms to the C2 and C5 positions.[3]

Materials:

  • 4-nitroimidazole

  • Sodium bicarbonate (NaHCO₃)

  • Bromine (Br₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

Procedure:

  • A mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is prepared in a suitable reactor with vigorous stirring.[1][2]

  • Bromine (106 ml, 2.07 mol) is added slowly and dropwise to the mixture at room temperature (23°C to 25°C). Vigorous foaming may be observed during this addition.[1][2]

  • The reaction mixture is stirred at room temperature for 6 hours.[1]

  • Following the initial stirring period, the mixture is heated to a temperature between 50°C and 55°C and stirring is continued for an additional 4 hours.[1][2]

  • After the reaction is complete, the mixture is cooled in an ice bath to 10°C or lower.[1][2]

  • Water (400 ml) and concentrated hydrochloric acid (80 ml) are sequentially added to the cooled mixture, which is then stirred for 1 hour.[1][2]

  • The resulting crystals are collected by filtration.[1][2]

  • The collected crystals are first washed on the filter paper with 400 ml of water, followed by two dispersion washes, each with 800 ml of water.[1][2]

  • The final product is air-dried at 50°C for 16 hours to yield a light yellow crystalline solid.[1][2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product A 4-nitroimidazole P1 Mix & Stir (Room Temp, 6h) A->P1 B Sodium Bicarbonate B->P1 C Water C->P1 D Bromine D->P1 dropwise P2 Heat & Stir (50-55°C, 4h) P1->P2 P3 Cooling & Acidification (Ice Bath, HCl) P2->P3 P4 Filtration P3->P4 P5 Washing (Water) P4->P5 P6 Drying (50°C, 16h) P5->P6 Z This compound P6->Z

Figure 1. Synthesis workflow for this compound.
IR Spectroscopy Protocol (KBr Pellet Method)

Principle: The KBr pellet technique is a standard method for preparing solid samples for IR spectroscopy. A small amount of the solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet through which the IR beam can pass. KBr is used because it is transparent to IR radiation in the typical analysis range.

Procedure:

  • Sample Preparation: Grind 1-2 mg of the synthesized this compound into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Triturate the sample and KBr together rapidly to ensure a homogenous mixture and to minimize moisture absorption from the atmosphere.

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press.

  • Pressing: Apply a force of approximately 8-10 tons for several minutes to compress the powder into a transparent or translucent pellet. Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

  • Background Collection: Obtain a background spectrum using a pellet made of pure KBr to correct for atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample pellet. The resulting spectrum should show the characteristic absorption bands against a flat baseline.

References

The Nitroimidazole Saga: From a Soil Bacterium to a Pillar of Antimicrobial Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide on the Discovery and History of Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of nitroimidazole derivatives, from their serendipitous discovery in the mid-20th century to their current status as indispensable antimicrobial agents, is a testament to the power of natural product screening and medicinal chemistry. This technical guide provides an in-depth exploration of the history, discovery, and development of this crucial class of compounds. It details the key scientific milestones, from the initial isolation of azomycin to the synthesis of blockbuster drugs like metronidazole and the recent development of potent agents against multidrug-resistant tuberculosis. This document consolidates quantitative data on their efficacy, outlines seminal experimental protocols, and visually represents their mechanism of action and developmental timeline through detailed diagrams.

The Dawn of the Nitroimidazole Era: The Discovery of Azomycin

The story of nitroimidazoles begins in 1953 with the work of Japanese scientist K. Maeda and his team. They isolated a novel compound with antibacterial activity from the culture of a soil bacterium, Nocardia mesenterica.[1][2] This compound was later identified as 2-nitroimidazole and named azomycin .[1][2][3] Two years later, in 1955, its chemical structure was established by Nakamura.[1] Azomycin demonstrated potent activity against Trichomonas vaginalis, the parasite responsible for the sexually transmitted infection trichomoniasis.[1] This discovery sparked significant interest in the therapeutic potential of the nitroimidazole scaffold.

Despite numerous attempts, the synthesis of azomycin proved to be a formidable challenge for researchers at the time.[1] It wasn't until 1965 that Beaman and his colleagues successfully devised a two-step synthesis from 2-aminoimidazole.[1]

A Pivotal Shift: The Rise of 5-Nitroimidazoles and Metronidazole

The initial difficulties in synthesizing the naturally occurring 2-nitroimidazole led researchers at Rhône-Poulenc in France to investigate its more accessible synthetic isomers, the 5-nitroimidazoles.[4] This strategic shift proved to be incredibly fruitful. In the mid-1950s, their efforts culminated in the synthesis of metronidazole , a 5-nitroimidazole derivative that exhibited superior activity and a better toxicity profile compared to the natural product, azomycin.[4]

Metronidazole was introduced as a chemotherapeutic agent in Europe in 1960 and in the United States in 1963.[3] It quickly became the gold standard for the treatment of trichomoniasis.[4] Subsequent clinical investigations revealed its remarkable efficacy against a broad spectrum of anaerobic bacteria and other protozoa, including Entamoeba histolytica (the causative agent of amoebic dysentery) and Giardia lamblia.[3][4][5] This expanded spectrum of activity solidified metronidazole's position as a cornerstone of antimicrobial therapy.

Expansion of the Nitroimidazole Armamentarium: Key Derivatives and Their Applications

The success of metronidazole spurred further research and development, leading to the introduction of a range of other 5-nitroimidazole derivatives with improved pharmacokinetic properties. These include:

  • Tinidazole: Introduced later, it offers a longer half-life, allowing for simpler dosing regimens.[3]

  • Ornidazole, Secnidazole, and Nimorazole: These derivatives also found clinical use against various anaerobic and protozoal infections.[2][3][6]

The therapeutic applications of nitroimidazoles also expanded beyond anti-infective agents. Misonidazole , a 2-nitroimidazole derivative, was investigated as a radiosensitizer for the treatment of hypoxic tumors.[1] Another significant 2-nitroimidazole, benznidazole , was developed for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1]

A New Frontier: Combating Multidrug-Resistant Tuberculosis

In more recent times, the nitroimidazole scaffold has been revitalized to address the urgent global health threat of multidrug-resistant tuberculosis (MDR-TB). This has led to the development of a new generation of bicyclic nitroimidazoles. Two landmark drugs in this class are:

  • Delamanid: This compound has demonstrated potent activity against MDR-TB and has been approved for clinical use.[1]

  • Pretomanid: Another crucial addition to the anti-TB arsenal, pretomanid is used in combination regimens for the treatment of highly resistant forms of tuberculosis.[1]

These drugs have a dual mechanism of action, interfering with mycolic acid synthesis and causing respiratory poisoning in Mycobacterium tuberculosis.[1]

Mechanism of Action: The "Molecular Fireworks"

Nitroimidazoles are prodrugs, meaning they require activation within the target organism.[7] Their selective toxicity against anaerobic microorganisms and hypoxic cells is a key feature of their mechanism of action.[3] The process can be summarized as follows:

  • Cellular Uptake: The nitroimidazole compound passively diffuses into the microbial cell.[7]

  • Reductive Activation: Inside the anaerobic or microaerophilic environment of the cell, the nitro group of the drug is reduced by microbial nitroreductases.[7] This reduction process is crucial for the drug's activation.

  • Generation of Reactive Intermediates: The activation process generates highly reactive nitro radical anions and other cytotoxic intermediates.[3][8]

  • DNA Damage: These reactive species interact with and damage the microbial DNA, leading to strand breakage and cell death.[7][8][9] This disruption of DNA is the primary bactericidal and antiprotozoal effect.

This process has been poetically described as "molecular fireworks" due to the cascade of reactive species generated upon activation.[8]

Quantitative Data Summary

CompoundClassYear of Discovery/IntroductionKey Therapeutic Applications
Azomycin 2-Nitroimidazole1953 (Discovery)Antibacterial, Antitrichomonal
Metronidazole 5-Nitroimidazole~1957 (Synthesis), 1960 (Europe)Trichomoniasis, Amoebiasis, Giardiasis, Anaerobic bacterial infections
Tinidazole 5-NitroimidazolePost-MetronidazoleSimilar to Metronidazole, with a longer half-life
Benznidazole 2-Nitroimidazole~1970sChagas disease
Misonidazole 2-Nitroimidazole~1970sRadiosensitizer (investigational)
Delamanid Bicyclic Nitroimidazole2000sMultidrug-resistant Tuberculosis
Pretomanid Bicyclic Nitroimidazole2000sMultidrug-resistant Tuberculosis

Key Experimental Protocols

Synthesis of 2-Nitroimidazole (Azomycin) - Method by Beaman et al. (1965)

This protocol describes the first successful synthesis of azomycin.

Materials:

  • 2-Aminoimidazole

  • Sodium nitrite

  • Sulfuric acid

  • Nitric acid

  • Sulfuric acid (for nitration)

Procedure:

  • Diazotization: 2-Aminoimidazole is treated with sodium nitrite in the presence of sulfuric acid to form a diazonium salt.

  • Nitration: The resulting diazonium salt is then treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the imidazole ring, yielding 2-nitroimidazole.

Synthesis of 5-Nitroimidazole

This protocol outlines the general method for synthesizing the 5-nitroimidazole scaffold.

Materials:

  • Imidazole

  • Nitric acid

  • Sulfuric acid

Procedure:

  • Nitration: Imidazole is subjected to a nitration reaction using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the imidazole ring, primarily at the 5-position, to yield 5-nitroimidazole.[6]

Visualizing the Nitroimidazole Landscape

Timeline of Key Discoveries in Nitroimidazole Development

Nitroimidazole_Timeline 1953 1953 Discovery of Azomycin (2-Nitroimidazole) 1955 1955 Structure of Azomycin Elucidated 1953->1955 1957 1957 Synthesis of Metronidazole (5-Nitroimidazole) 1955->1957 1960s 1960s Metronidazole in Clinical Use Expanded Spectrum Identified 1957->1960s 1970s 1970s Development of Benznidazole and Misonidazole 1960s->1970s 2000s 2000s Development of Delamanid and Pretomanid for MDR-TB 1970s->2000s

Caption: A timeline highlighting the major milestones in the discovery and development of nitroimidazole derivatives.

Mechanism of Action of Nitroimidazoles

Nitroimidazole_MOA cluster_cell Anaerobic Microbial Cell Nitroimidazole Nitroimidazole Activated Drug Activated Drug Nitroimidazole->Activated Drug Nitroreductases (Reduction) DNA DNA Activated Drug->DNA Generates Reactive Nitro Radical Anions Damaged DNA Damaged DNA DNA->Damaged DNA Causes Strand Breaks Cell Death Cell Death Damaged DNA->Cell Death Nitroimidazole_Ext Nitroimidazole (Prodrug) Nitroimidazole_Ext->Nitroimidazole Passive Diffusion

Caption: The activation pathway of nitroimidazole prodrugs within an anaerobic microbial cell, leading to DNA damage and cell death.

References

The Potent Biological Landscape of Brominated Nitroimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted biological activities of brominated nitroimidazoles, a class of compounds demonstrating significant potential in antimicrobial, anticancer, and antiparasitic applications. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for advancing research and development in this promising area of medicinal chemistry.

Core Biological Activities and Quantitative Data

Brominated nitroimidazoles exhibit a broad spectrum of biological activities, largely attributed to the synergistic effects of the nitro group and bromine substitution on the imidazole ring. The electron-withdrawing nature of the nitro group is crucial for the mechanism of action, which typically involves reductive activation to generate cytotoxic radical species. Bromination can further enhance the lipophilicity and reactivity of these compounds, potentially leading to improved cellular uptake and target interaction.

Antimicrobial Activity

The antimicrobial potential of brominated nitroimidazoles has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 1: Antimicrobial Activity of Brominated Nitroimidazoles (MIC in µg/mL)

Compound Organism MIC (µg/mL) Reference
1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine Staphylococcus aureus >128 [1]
1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine Escherichia coli >128 [1]
1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-3-arylthioureas Various Bacteria Moderate Activity [2]
3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-arylimino-4-aryl-4-thiazolines Various Bacteria Moderate Activity [2]

| 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dione | Various Bacteria | Moderate Activity |[2] |

Note: "Moderate Activity" indicates that the source material did not provide specific MIC values but reported notable antimicrobial effects.

Anticancer Activity

Several brominated nitroimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anticancer Activity of Brominated Nitroimidazoles (IC50 in µM)

Compound Cell Line IC50 (µM) Reference
1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(2-fluorophenyl)piperazine (5f) MCF-7 (Breast) 1.0 [3]
1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(4-methoxyphenyl)piperazine (5k) MCF-7 (Breast) 1.0 [3]
1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(4-chlorophenyl)piperazine (5d) PC3 (Prostate) 4.0 [3]
1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(3-(trifluoromethyl)phenyl)piperazine (5m) DU145 (Prostate) 5.0 [3]
Piperazine-tagged imidazole derivative 7 HepG2 (Liver) 5.6 ± 0.5 [1]
Piperazine-tagged imidazole derivative 10 HepG2 (Liver) 29.6 ± 7.6 [1]
Piperazine-tagged imidazole derivative 7 MCF-7 (Breast) 32.1 ± 5.6 [1]
Piperazine-tagged imidazole derivative 10 MCF-7 (Breast) 46.2 ± 8.2 [1]
N-methyl-nitroimidazole MDA-MB-231 (Breast) ~16.7 [4]

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | <30 |[4] |

Antiparasitic Activity

Brominated nitroimidazoles have also shown promise in combating various parasitic infections. The half-maximal effective concentration (EC50) or IC50 values are used to measure their potency against parasites.

Table 3: Antiparasitic Activity of Brominated Nitroimidazoles (EC50/IC50 in µM)

Compound Parasite EC50/IC50 (µM) Reference
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) Entamoeba histolytica 1.47 [5][6]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) Giardia intestinalis 1.47 [5][6]
5-Aryl-1-methyl-4-nitroimidazoles (5a-e) Entamoeba histolytica 1.72-4.43 [5][6]
5-Aryl-1-methyl-4-nitroimidazoles (5a-e) Giardia intestinalis 1.72-4.43 [5][6]
Nitroimidazole carboxamide derivatives Giardia lamblia 0.1–2.5 [7]
Nitroimidazole carboxamide derivatives Entamoeba histolytica 1.7–5.1 [7]

| Nitroimidazole carboxamide derivatives | Trichomonas vaginalis | 0.6–1.4 |[7] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for nitroimidazoles involves the reductive activation of the nitro group to form cytotoxic metabolites.[8][] This process is particularly effective in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and solid tumors.

Mechanism_of_Action Prodrug Brominated Nitroimidazole (Prodrug) Cell Target Cell (Anaerobic Bacterium, Parasite, or Hypoxic Cancer Cell) Prodrug->Cell Passive Diffusion Nitroreductase Nitroreductase Enzymes Cell->Nitroreductase Cellular Environment Radical Nitro Radical Anion (Reactive Intermediate) Nitroreductase->Radical One-electron reduction DNA_Damage DNA Strand Breaks & Adduct Formation Radical->DNA_Damage Interaction with DNA Protein_Damage Protein Dysfunction Radical->Protein_Damage Interaction with Proteins Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Mechanism of Action of Brominated Nitroimidazoles.

The reduction of the nitro group by nitroreductase enzymes, which are abundant in anaerobic organisms, generates a highly reactive nitro radical anion.[] This radical can then interact with and damage critical cellular macromolecules such as DNA and proteins, ultimately leading to cell death.[8][] In the context of cancer, this selective activation in hypoxic tumor regions makes these compounds promising candidates for targeted therapies.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of brominated nitroimidazoles.

Synthesis of Brominated Nitroimidazoles

General Procedure for the Synthesis of 1-alkyl/aryl-5-bromo-2-alkyl-4-nitro-1H-imidazoles: This is a general representation of a synthetic route. Specific reaction conditions (solvents, temperatures, reaction times) may vary depending on the specific starting materials and desired products.

Synthesis_Workflow Start Starting Nitroimidazole Alkylation Alkylation/Arylation of Imidazole Nitrogen Start->Alkylation Alkyl/Aryl Halide, Base Bromination Bromination of Imidazole Ring Alkylation->Bromination Brominating Agent (e.g., NBS, Br2) Nucleophilic_Sub Nucleophilic Substitution (e.g., with piperazine) Bromination->Nucleophilic_Sub Nucleophile, Solvent, Base Final_Product Final Brominated Nitroimidazole Derivative Nucleophilic_Sub->Final_Product

General Synthetic Workflow for Brominated Nitroimidazoles.

Example Synthesis of 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine:

  • Bromination: 1-benzyl-2-methyl-4-nitro-1H-imidazole is reacted with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent like dimethylformamide (DMF), often in the presence of a base like potassium carbonate, to yield the 5-bromo derivative.[1]

  • Nucleophilic Substitution: The resulting 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is then reacted with piperazine in a solvent such as isopropanol. The reaction mixture is typically heated to facilitate the nucleophilic displacement of the bromine atom by the piperazine, yielding the final product.[1]

  • Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Compounds: Stock solutions of the brominated nitroimidazole derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microplates: Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the brominated nitroimidazole derivatives and incubated for a specific period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Conclusion and Future Directions

Brominated nitroimidazoles represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The data presented in this guide highlight their potent antimicrobial, anticancer, and antiparasitic activities. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new derivatives with improved efficacy and selectivity.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution pattern on the imidazole ring and the side chains is crucial to optimize biological activity and reduce potential toxicity.

  • Mechanism of Action Studies: While the general mechanism of nitroimidazole action is understood, further investigation into how bromination specifically influences the reduction potential, radical stability, and target interactions is warranted. Elucidating the precise signaling pathways affected by these compounds in different cell types will be critical for rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy, pharmacokinetic profiles, and safety.

  • Combination Therapies: Investigating the synergistic effects of brominated nitroimidazoles with existing antimicrobial, anticancer, and antiparasitic drugs could lead to more effective treatment regimens and help combat drug resistance.

This technical guide provides a solid foundation for the continued exploration of brominated nitroimidazoles. Through collaborative and interdisciplinary research, the full therapeutic potential of this exciting class of compounds can be realized.

References

Methodological & Application

Application Notes: Synthesis of Brominated 4-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Brominated 4-nitroimidazole derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds, particularly in the development of novel antimicrobial and antitubercular agents. The strategic placement of bromine atoms on the imidazole ring provides reactive sites for further chemical modifications, such as nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular architectures. For instance, 2,5-dibromo-4-nitro-1H-imidazole is a key precursor in the synthesis of the anti-tuberculosis drug Delamanid. Similarly, 2-bromo-4-nitroimidazole serves as a vital building block for other nitroimidazole-based drugs under development, including Pretomanid and DNDI-VL-2098 for treating leishmaniasis.[1][2] The protocols detailed below describe the synthesis of this compound via direct bromination of 4-nitroimidazole, a foundational process for accessing these important pharmaceutical intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the direct dibromination of 4-nitroimidazole using liquid bromine in an aqueous medium.

Materials:

  • 4-nitroimidazole

  • Sodium bicarbonate (NaHCO₃)

  • Bromine (Br₂)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel equipped with vigorous mechanical stirring, combine 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.

  • Slowly add bromine (2.3 eq) dropwise to the stirring mixture. Vigorous foaming may be observed during this addition.

  • Stir the reaction mixture at room temperature (23-25°C) for 6 hours.[1]

  • Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction goes to completion.[1]

  • Cool the mixture in an ice bath to a temperature of 10°C or lower.

  • Slowly add water and concentrated hydrochloric acid to the cooled mixture while maintaining the temperature below 10°C.

  • Continue stirring for 1 hour, during which time a crystalline product will precipitate.

  • Collect the crystals by filtration.

  • Wash the collected crystals with water on the filter paper, followed by two dispersion washes with water.

  • Dry the crystals at 50°C for 16 hours to obtain the light yellow crystalline product of this compound.[1]

Protocol 2: Synthesis of 2-bromo-4-nitroimidazole (via selective debromination)

This protocol describes the conversion of this compound to 2-bromo-4-nitroimidazole.

Materials:

  • This compound

  • Potassium iodide (KI)

  • Sodium sulfite (Na₂SO₃)

  • Acetic acid

Procedure:

  • Combine this compound, potassium iodide, and sodium sulfite in acetic acid.

  • Heat the reaction mixture to 120°C for 16 hours.[2]

  • Upon completion, the reaction will yield 2-bromo-4-nitroimidazole. Further purification may be required.

Data Presentation

ParameterProtocol 1: Synthesis of this compoundProtocol 2: Synthesis of 2-bromo-4-nitroimidazole
Starting Material 4-nitroimidazoleThis compound
Key Reagents Bromine, Sodium BicarbonatePotassium Iodide, Sodium Sulfite
Solvent WaterAcetic Acid
Temperature Room temperature (6h), then 50-55°C (4h)120°C
Reaction Time 10 hours16 hours
Product This compound2-bromo-4-nitroimidazole
Yield 88.9%[1]64%[2]
Appearance Light yellow crystalline product[1]-

Visualizations

Bromination_Workflow cluster_step1 Protocol 1: Dibromination cluster_step2 Protocol 2: Selective Debromination Start 4-nitroimidazole Reagents1 Br₂, NaHCO₃, H₂O Start->Reagents1 Add Reaction1 Stir at RT for 6h, then 50-55°C for 4h Reagents1->Reaction1 React Workup1 Acidic Work-up & Filtration Reaction1->Workup1 Process Product1 This compound Workup1->Product1 Yields Product1_ref This compound Reagents2 KI, Na₂SO₃, Acetic Acid Product1_ref->Reagents2 Add Reaction2 Heat at 120°C for 16h Reagents2->Reaction2 React Product2 2-bromo-4-nitroimidazole Reaction2->Product2 Yields

Caption: Experimental workflow for the synthesis of brominated 4-nitroimidazoles.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of 2,5-dibromo-4-nitro-1H-imidazole in Suzuki coupling reactions. This versatile building block offers a pathway to a diverse range of substituted 4-nitroimidazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The 4-nitroimidazole scaffold is a key component in a variety of compounds with established biological activities, including antiparasitic and anti-HIV agents.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other complex molecular architectures.[5][6][7] The bromine atoms at the 2 and 5 positions of this compound serve as reactive sites for such transformations, allowing for the introduction of various aryl and heteroaryl substituents.[8] This functionalization can be performed in a stepwise manner to generate mono- or di-substituted products, offering a route to a wide array of novel chemical entities.

Data Presentation: Typical Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki coupling reactions involving halogenated nitroimidazoles and related heterocyclic compounds, as reported in the literature. These conditions can serve as a starting point for the optimization of reactions with this compound.

ParameterTypical ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Other palladium catalysts with appropriate ligands can also be effective.[1][5]
Base K₂CO₃, Na₂CO₃, K₃PO₄The choice of base can influence reaction efficiency.[1][5][9]
Solvent Dioxane/H₂O, DMF, Toluene, WaterSolvent choice can affect the solubility of reactants and the reaction rate.[3][5]
Boronic Acid Aryl- and heteroarylboronic acids1.1 to 2.5 equivalents are typically used.[5][10]
Temperature 70-100 °CTemperature can be adjusted to control reaction rate and selectivity.[1][5][9]
Atmosphere Inert (e.g., Argon, Nitrogen)Essential to prevent degradation of the palladium catalyst.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific applications.[1][3][5]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure for Monosubstitution:

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 10 mL, 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the 2-aryl-5-bromo-4-nitro-1H-imidazole.

Procedure for Disubstitution:

To achieve disubstitution, a higher stoichiometry of the arylboronic acid (2.2-2.5 equivalents) and a longer reaction time may be required. The general procedure remains the same, but the purification will aim to isolate the 2,5-diaryl-4-nitro-1H-imidazole.

Visualizations

The following diagrams illustrate the experimental workflow and a potential synthetic pathway for the diversification of the this compound core.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Catalyst (e.g., Pd(PPh₃)₄) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Degas Mixture (Ar or N₂) C->D E Heat and Stir (80-90 °C) D->E F Monitor by TLC E->F G Cool and Quench (add H₂O) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: Experimental workflow for the Suzuki coupling of this compound.

Diversification_Pathway cluster_further Further Functionalization Start This compound Mono_Aryl 2-Aryl-5-bromo-4-nitro-1H-imidazole Start->Mono_Aryl Suzuki Coupling (1.1 eq. ArB(OH)₂) Di_Aryl 2,5-Diaryl-4-nitro-1H-imidazole Start->Di_Aryl Suzuki Coupling (>2.2 eq. ArB(OH)₂) Mono_Aryl->Di_Aryl Reduced_Nitro 2,5-Diaryl-4-amino-1H-imidazole Di_Aryl->Reduced_Nitro Nitro Group Reduction N_Alkylated 1-Alkyl-2,5-diaryl-4-nitro-1H-imidazole Di_Aryl->N_Alkylated N-Alkylation

Caption: Potential pathways for the diversification of the this compound core.

Applications in Drug Development

Substituted nitroimidazoles have shown promise as therapeutic agents. For instance, various 5-aryl-1-methyl-4-nitroimidazoles have demonstrated antiparasitic activity.[1][2] Additionally, certain 4-nitroimidazole derivatives have been investigated as anti-HIV agents.[3][4][11] The ability to readily synthesize a library of diverse 2,5-disubstituted-4-nitroimidazoles via Suzuki coupling provides a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. The nitro group can also be reduced to an amino group, opening up further avenues for chemical modification and the development of new classes of compounds.[8]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2,5-dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dibromo-4-nitro-1H-imidazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring two reactive bromine atoms and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various functional groups, enabling the synthesis of a diverse library of substituted nitroimidazoles. These derivatives are key building blocks for several pharmacologically active agents, including those with antibacterial, antitubercular, and antiprotozoal activities.[1][2]

The electron-withdrawing nature of the nitro group at the C4 position deactivates the imidazole ring towards electrophilic attack but significantly facilitates nucleophilic substitution at the bromine-substituted C2 and C5 positions.[1] The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions.

These application notes provide an overview of the reactivity of this compound and detailed protocols for its synthesis and key nucleophilic substitution reactions.

Key Applications in Drug Development

Substituted nitroimidazoles derived from this compound are crucial intermediates in the synthesis of several important therapeutic agents. One of the most notable applications is in the development of drugs for tuberculosis and visceral leishmaniasis.[1] The ability to selectively functionalize the imidazole ring is a critical step in the synthesis of complex nitroimidazole-based drugs. For example, the selective removal of the C5 bromine atom to produce 2-bromo-4-nitro-1H-imidazole is a key step in the synthesis of the anti-tuberculosis drug Delamanid.[3][4]

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-nitroimidazoleBromine, Sodium BicarbonateWater23-25 then 50-556 then 488.9[3]
Table 2: Selective Debromination of this compound
Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundPotassium Iodide, Sodium SulfiteAcetic Acid120-125162-bromo-4-nitro-1H-imidazole64ACS Publications

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct bromination of 4-nitroimidazole to yield this compound.[3][4]

Materials:

  • 4-nitroimidazole

  • Sodium bicarbonate (NaHCO₃)

  • Bromine (Br₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Ice

Equipment:

  • Round-bottom flask with vigorous mechanical stirring

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml).

  • Stir the mixture vigorously to ensure good suspension.

  • Slowly add bromine (106 ml, 2.07 mol) dropwise to the mixture at room temperature (23-25°C). Vigorous foaming may be observed during the addition.

  • After the addition is complete, continue stirring at room temperature for 6 hours.

  • Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add water (400 ml) followed by concentrated hydrochloric acid (80 ml) while maintaining the temperature below 10°C.

  • Stir the mixture for 1 hour in the ice bath.

  • Collect the resulting crystals by filtration.

  • Wash the crystals on the filter paper with water (400 ml).

  • Perform two dispersion washes of the crystals with water (800 ml each).

  • Dry the light yellow crystalline product at 50°C for 16 hours.

Expected Yield: 88.9%[3]

Protocol 2: Selective Nucleophilic Substitution (Debromination) at C5

This protocol details the selective removal of the bromine atom at the C5 position to yield 2-bromo-4-nitro-1H-imidazole, a key building block for various nitroimidazole drugs.

Materials:

  • This compound

  • Potassium iodide (KI)

  • Sodium sulfite (Na₂SO₃)

  • Acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Stirring apparatus

Procedure:

  • To a solution of this compound in acetic acid, add 1.5 equivalents of potassium iodide and 1.5 equivalents of sodium sulfite.

  • Heat the reaction mixture to 120-125°C.

  • Maintain the temperature and stir for 16 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Perform an appropriate work-up procedure to isolate the product. This typically involves quenching the reaction, extraction, and purification.

Expected Yield: 64%

Protocol 3: General Protocol for Nucleophilic Substitution with Amines and Thiols (Representative)

While specific protocols for the direct reaction of this compound with a wide range of amines and thiols are not extensively detailed in the available literature, the following represents a general approach based on the reactivity of similar halo-nitroimidazoles.[1][5] N-protection of the imidazole may be required for optimal results and to avoid side reactions.

Materials:

  • This compound (or an N-protected derivative)

  • Nucleophile (amine or thiol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

Equipment:

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Stirring apparatus

  • Temperature control system

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere.

  • Add the base to the solution.

  • Add the nucleophile (amine or thiol) to the reaction mixture. The stoichiometry will depend on whether mono- or di-substitution is desired.

  • Stir the reaction at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The regioselectivity of the substitution (C2 vs. C5) will depend on the nucleophile and reaction conditions. The C2 position is generally more susceptible to nucleophilic attack.[1]

Visualizations

Synthesis_Workflow start 4-Nitroimidazole dibromo This compound start->dibromo Bromination (Protocol 1) monobromo 2-Bromo-4-nitro-1H-imidazole dibromo->monobromo Selective Debromination (Protocol 2) substituted 2-Substituted-5-bromo-4-nitro-1H-imidazoles dibromo->substituted Nucleophilic Substitution (Protocol 3) drug Nitroimidazole-based Drugs monobromo->drug Further Synthesis substituted->drug Further Synthesis

Caption: Synthetic pathways originating from 4-nitroimidazole.

Nucleophilic_Substitution_Mechanism reactant This compound C2-Br C5-Br intermediate Meisenheimer-like Intermediate reactant->intermediate nucleophile Nucleophile (Nu-) nucleophile->reactant:p Attack at C2 product 2-Nu-5-bromo-4-nitro-1H-imidazole Leaving Group (Br-) intermediate->product Loss of Bromide

Caption: Generalized mechanism of nucleophilic substitution at C2.

References

Application of 2,5-dibromo-4-nitro-1H-imidazole in the Synthesis of Delamanid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols regarding the use of 2,5-dibromo-4-nitro-1H-imidazole as a key starting material in the synthesis of Delamanid, a potent anti-tuberculosis agent. Delamanid, a dihydro-nitroimidazooxazole derivative, functions by inhibiting the synthesis of mycolic acids in the mycobacterial cell wall.[1] A concise and efficient synthesis of Delamanid relies on the preparation of the crucial intermediate, 2-bromo-4-nitro-1H-imidazole. This is achieved through a two-step process starting from 4-nitroimidazole, which involves the formation of this compound followed by a selective debromination. This methodology avoids the use of protecting groups and expensive reagents, contributing to a more streamlined and scalable manufacturing process.[2][3]

Introduction

Delamanid is a critical therapeutic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its complex structure necessitates a well-defined and efficient synthetic route. A key fragment in its synthesis is the 2-bromo-4-nitro-1H-imidazole moiety. An effective method for preparing this intermediate involves a two-step sequence starting with the dibromination of 4-nitroimidazole to yield this compound, which is then selectively debrominated.[4][5] This application note details the experimental procedures for these transformations and contextualizes the role of this compound within the broader synthesis of Delamanid.

Data Presentation

Table 1: Synthesis of this compound from 4-nitroimidazole
ParameterValueReference
Starting Material4-nitroimidazole[2]
ReagentsBromine, Sodium Bicarbonate, Water[2][6]
Reaction TemperatureRoom temperature (23-25°C) followed by 50-55°C[2]
Reaction Time6 hours at room temperature, then 4 hours at 50-55°C[2]
ProductThis compound[2]
Yield88.9%[2]
Purity~98% (by HPLC)[4]
Table 2: Synthesis of 2-bromo-4-nitro-1H-imidazole via Selective Debromination
ParameterValueReference
Starting MaterialThis compound[4]
ReagentsPotassium Iodide, Sodium Sulfite[4]
Product2-bromo-4-nitro-1H-imidazole[4]
Overall Yield (from 4-nitroimidazole)~57%[4]
Purity≥99% (by HPLC)[4]
Table 3: Delamanid Synthesis from 2-bromo-4-nitro-1H-imidazole
ParameterValueReference
Starting MaterialsChiral Epoxide, 2-bromo-4-nitro-1H-imidazole[3][7]
ReagentsDIPEA, Cs2CO3, DMF[3][8]
Reaction Temperature115°C then 50°C[3][8]
ProductDelamanid[3]
Overall Yield63% (from epoxide)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

  • 4-nitroimidazole

  • Sodium bicarbonate

  • Bromine

  • Distilled water

  • Concentrated hydrochloric acid

  • Reaction vessel with mechanical stirring and reflux condenser

Procedure:

  • In a suitable reaction vessel, combine 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml).

  • Stir the mixture vigorously at room temperature (23-25°C).

  • Slowly add bromine (106 ml, 2.07 mol) dropwise to the reaction mixture over 6 hours. Note: Vigorous foaming will occur during the addition.

  • After the addition is complete, heat the reaction mixture to 50-55°C and continue stirring for 4 hours.

  • Cool the mixture in an ice bath to below 10°C.

  • Sequentially add water (400 ml) and concentrated hydrochloric acid (80 ml) while maintaining the temperature below 10°C.

  • Stir the mixture for an additional hour.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with water (400 ml) on the filter paper, followed by two dispersion washes with 800 ml of water each.

  • Dry the product at 50°C for 16 hours to yield this compound as a light yellow crystalline solid.

Protocol 2: Synthesis of 2-bromo-4-nitro-1H-imidazole

This protocol is based on the selective debromination of this compound.[4]

Materials:

  • This compound

  • Potassium iodide

  • Sodium sulfite

  • Appropriate solvent (e.g., DMF as mentioned in related syntheses)

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction vessel.

  • Add potassium iodide and sodium sulfite to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, cool the reaction mixture and proceed with appropriate workup and purification steps (e.g., extraction, crystallization) to isolate 2-bromo-4-nitro-1H-imidazole.

Protocol 3: Synthesis of Delamanid

This protocol outlines the final steps in the synthesis of Delamanid using 2-bromo-4-nitro-1H-imidazole.[3][8]

Materials:

  • (R)-2-methyl-2-((4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)methyl)oxirane (chiral epoxide)

  • 2-bromo-4-nitro-1H-imidazole

  • N,N-Diisopropylethylamine (DIPEA)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine the chiral epoxide and 2-bromo-4-nitro-1H-imidazole with DIPEA.

  • Heat the mixture to 115°C for a specified period.

  • Cool the reaction mixture and perform a suitable workup to obtain the coupled intermediate.

  • Treat the intermediate with cesium carbonate in DMF at 50°C to effect the final cyclization.

  • Purify the crude product to obtain Delamanid.

Mandatory Visualization

Delamanid_Synthesis_Pathway cluster_0 Step 1: Dibromination cluster_1 Step 2: Selective Debromination cluster_2 Step 3: Coupling and Cyclization 4-Nitroimidazole 4-Nitroimidazole This compound This compound 4-Nitroimidazole->this compound Bromine, NaHCO3, H2O 2-bromo-4-nitro-1H-imidazole 2-bromo-4-nitro-1H-imidazole This compound->2-bromo-4-nitro-1H-imidazole KI, Na2SO3 Delamanid Delamanid 2-bromo-4-nitro-1H-imidazole->Delamanid 1. Chiral Epoxide, DIPEA 2. Cs2CO3, DMF Chiral_Epoxide Chiral Epoxide

Caption: Synthetic pathway of Delamanid from 4-nitroimidazole.

Experimental_Workflow cluster_synthesis Synthesis of 2-bromo-4-nitro-1H-imidazole cluster_delamanid Delamanid Synthesis start Start: 4-Nitroimidazole dibromination Dibromination with Br2/NaHCO3 start->dibromination isolation1 Isolation of this compound dibromination->isolation1 debromination Selective Debromination with KI/Na2SO3 isolation1->debromination isolation2 Isolation of 2-bromo-4-nitro-1H-imidazole debromination->isolation2 end_intermediate Key Intermediate isolation2->end_intermediate coupling Coupling with Chiral Epoxide end_intermediate->coupling Use in next step cyclization Intramolecular Cyclization coupling->cyclization purification Purification cyclization->purification final_product Final Product: Delamanid purification->final_product

References

Application Notes and Protocols: Synthesis of Pretomanid Utilizing 2,5-dibromo-4-nitro-1H-imidazole as a Key Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the anti-tuberculosis agent, Pretomanid, using 2,5-dibromo-4-nitro-1H-imidazole as a crucial starting material. The synthesis of this precursor and its subsequent conversion to a key intermediate, 2-bromo-4-nitro-1H-imidazole, are critical steps in the manufacturing process of Pretomanid.

Introduction

Pretomanid is a nitroimidazole-based compound that has been approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) in combination with other therapeutic agents.[1] An efficient and scalable synthesis of Pretomanid is paramount for ensuring its accessibility. One established synthetic route involves the use of this compound, which serves as a precursor to the key building block, 2-bromo-4-nitro-1H-imidazole.[2][3][4][5] This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant quantitative data.

The overall strategy involves the dibromination of 4-nitroimidazole to produce this compound, followed by a selective debromination at the 5-position to yield 2-bromo-4-nitro-1H-imidazole.[2] This intermediate is then further elaborated to construct the final Pretomanid molecule. Alternative approaches also utilize this compound directly in a multi-step synthesis.[6]

Synthetic Pathway Overview

The synthesis of Pretomanid from 4-nitroimidazole can be broadly categorized into two main stages, with this compound being a key intermediate.

Stage 1: Synthesis of the Key Intermediate 2-bromo-4-nitro-1H-imidazole

This stage focuses on the preparation of 2-bromo-4-nitro-1H-imidazole from 4-nitroimidazole.

Synthesis_Stage1 cluster_0 Stage 1: Synthesis of 2-bromo-4-nitro-1H-imidazole A 4-Nitroimidazole B This compound A->B Dibromination (HBr, H₂O₂ or Br₂) C 2-bromo-4-nitro-1H-imidazole B->C Selective Debromination (NaI, TFA or KI, Na₂SO₃)

Caption: Synthesis of the key intermediate, 2-bromo-4-nitro-1H-imidazole.

Stage 2: Synthesis of Pretomanid

This stage illustrates the subsequent conversion of 2-bromo-4-nitro-1H-imidazole to Pretomanid. A simplified, general pathway is shown here, as multiple specific routes exist.

Synthesis_Stage2 cluster_1 Stage 2: Synthesis of Pretomanid C 2-bromo-4-nitro-1H-imidazole E Coupling Product C->E Coupling Reaction D Protected (S)-(-)-glycidol derivative D->E F Pretomanid E->F Further Transformations (e.g., deprotection, cyclization)

Caption: General pathway for the synthesis of Pretomanid from the key intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is based on a kilogram-scale synthesis and offers a safer alternative to using liquid bromine.[3][4]

Materials:

  • 4-Nitroimidazole

  • Hydrobromic acid (48% aqueous solution)

  • Hydrogen peroxide (30% in water)

  • Water

  • Methanol

Equipment:

  • Large-scale reaction vessel with mechanical stirring and heating capabilities

  • Dropping funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve 4-nitroimidazole (1.0 kg, 7.75 mol) in water (4 L) in the reaction vessel.

  • Add hydrobromic acid (2.45 L, 48% aqueous solution) to the solution.

  • Heat the mixture to 70-75 °C with mechanical stirring.

  • Add hydrogen peroxide (1.73 L, 30% in water) dropwise in three portions. Allow for a 1-hour stirring period between each addition.

  • Maintain the reaction at 70-75 °C for 10 hours after the final addition.

  • Cool the solution to room temperature and then further cool to 0-5 °C. Stir for 1 hour.

  • Filter the resulting solid precipitate and wash it with water.

  • Dry the solid to obtain this compound.

Synthesis of 2-bromo-4-nitro-1H-imidazole

This protocol describes the selective debromination of this compound.[3][4]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Sodium iodide (NaI)

  • Trifluoroacetic acid (TFA)

  • Sodium sulfite (Na₂SO₃)

  • Methanol

  • Water

Equipment:

  • Reaction vessel with inert atmosphere (e.g., Nitrogen) capabilities, stirring, and heating

  • Dropping funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve this compound (1.85 kg, 6.3 mol) in DMF (3.7 L) under a nitrogen atmosphere.

  • Add sodium iodide (2.149 kg, 13.2 mol) to the suspension.

  • Heat the mixture to 120 °C with stirring.

  • Once the solids have dissolved, add trifluoroacetic acid (1.045 L, 12.6 mol) dropwise.

  • Stir the mixture for an additional 2.5 hours at 120 °C.

  • Slowly cool the reaction mixture to room temperature.

  • Treat the mixture with a solution of sodium sulfite (1.29 kg in 9.3 L of water).

  • Cool the mixture to 0-5 °C and stir for 1 hour.

  • Filter the resulting solid precipitate, wash with water, and dry to obtain crude 2-bromo-4-nitro-1H-imidazole.

  • Suspend the crude product in methanol (5.7 L) and heat at 60-65 °C for 2 hours for purification.

  • Cool, filter, and dry the purified product.

Quantitative Data

The following tables summarize the yields and purity obtained in the synthesis of the key intermediates.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material4-Nitroimidazole[3][4]
Scale1.0 kg[3][4]
Yield86% (2.06 kg)[3][4]
Purity (HPLC)97.8%[3][4]

Table 2: Synthesis of 2-bromo-4-nitro-1H-imidazole

ParameterValueReference
Starting MaterialThis compound[3][4]
Scale1.85 kg[3][4]
Overall Yield (two steps from 4-nitroimidazole)~57-60%[2]
Purity (HPLC)≥99%[2]

Alternative Synthetic Route from this compound

A patent describes a multi-step synthesis of Pretomanid starting directly from this compound.[6] This route avoids the isolation of 2-bromo-4-nitro-1H-imidazole in its initial steps.

Alternative_Route cluster_2 Alternative Multi-step Synthesis A This compound C 2,5-dibromo-4-nitro-1-(vinylmethyl)imidazole A->C Nucleophilic Substitution B 3-bromopropylene B->C D 2-bromo-4-nitro-1-(vinylmethyl)imidazole C->D Debromination E Further Intermediates D->E Oxidation, Ring Opening, etc. F Pretomanid E->F Deprotection & Cyclization

Caption: An alternative synthetic pathway for Pretomanid.

This alternative pathway involves the following key transformations[6]:

  • Nucleophilic Substitution: Reaction of 2,5-dibromo-4-nitroimidazole with 3-bromopropylene.

  • Debromination: Removal of one bromine atom using a reducing agent.

  • Oxidation and Cyclization: A series of reactions to form the oxazine ring characteristic of Pretomanid.

Safety Considerations

  • The synthesis involves the use of corrosive and oxidizing reagents such as hydrobromic acid and hydrogen peroxide. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Care should be taken during the handling of powdered reagents to avoid inhalation.

  • Some nitroimidazole derivatives can be potentially explosive, although the described routes are designed to avoid such intermediates.[3][4] A thorough safety assessment is recommended before scaling up any chemical reaction.

Conclusion

The use of this compound as a precursor provides a viable and scalable pathway for the synthesis of Pretomanid. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important anti-tuberculosis drug. The methodologies described have been successfully implemented on a kilogram scale, demonstrating their industrial applicability.[3][4][5]

References

Application Notes and Protocols: Selective Debromination of 2,5-dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective debromination of 2,5-dibromo-4-nitro-1H-imidazole to synthesize 2-bromo-4-nitro-1H-imidazole, a crucial building block for various nitroimidazole-based drugs.[1][2][3][4] The protocols described herein are based on an efficient and scalable two-step synthesis method that involves the dibromination of 4-nitroimidazole followed by a selective reductive debromination.[1][3]

Introduction

2-Bromo-4-nitro-1H-imidazole is a key intermediate in the synthesis of several nitroimidazole drugs. A common synthetic route involves the initial dibromination of 4-nitroimidazole to yield this compound. The subsequent selective removal of the bromine atom at the 5-position is a critical step to obtain the desired product. This document outlines a robust and scalable method for this selective debromination using an in situ reductive deiodination strategy.[1][3]

Reaction Principle

The selective debromination at the C-5 position of this compound is achieved through a nucleophilic substitution of the bromine at position 5 with iodine, followed by a reductive deiodination.[1] This process is facilitated by the use of an iodide salt as the nucleophile and a reducing agent in an acidic medium. The greater reactivity of the C-5 position towards nucleophilic attack and the subsequent ease of reductive cleavage of the C-I bond compared to the C-Br bond at the C-2 position allows for high selectivity.

Quantitative Data Summary

The following table summarizes the optimization of the selective debromination reaction of this compound.

EntryIodide Source (equiv.)Reducing Agent (equiv.)Temperature (°C)Time (h)Yield (%)
1Sodium Iodide (1.5)Sodium Sulfite (1.5)120-1251642
2Potassium Iodide (1.5)Sodium Sulfite (1.0)120-12516-
3Potassium Iodide (1.5)Sodium Sulfite (1.5)120-1251664
4Potassium Iodide (1.5)Sodium Sulfite (2.0)120-1251664

Data extracted from an improved kilogram-scale synthesis study.[1]

Experimental Protocols

This section provides a detailed protocol for the selective debromination of this compound.

Materials and Reagents:

  • This compound

  • Potassium Iodide (KI)

  • Sodium Sulfite (Na₂SO₃)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equiv) in glacial acetic acid, add potassium iodide (1.5 equiv) and sodium sulfite (1.5 equiv).

  • Heat the reaction mixture to 120-125 °C and maintain this temperature for 16 hours with stirring.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization to yield pure 2-bromo-4-nitro-1H-imidazole.[1]

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 This compound product1 2-bromo-4-nitro-1H-imidazole reactant1->product1 120-125 °C, 16 h reagents KI (1.5 equiv) Na₂SO₃ (1.5 equiv) Acetic Acid

Caption: Reaction scheme for the selective debromination.

Experimental Workflow:

Experimental_Workflow start Start add_reagents Add this compound, KI, Na₂SO₃, and Acetic Acid to flask start->add_reagents heat_reaction Heat to 120-125 °C for 16h add_reagents->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down quench Pour into Ice-Cold Water cool_down->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2,5-Dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-nitro-1H-imidazole is a versatile and highly reactive building block in synthetic organic chemistry. Its unique electronic and steric properties, arising from the presence of two bromine atoms and a strongly electron-withdrawing nitro group on the imidazole core, make it an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. The bromine atoms serve as convenient handles for various functionalization reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the nitro group can be a precursor to an amino group, offering further avenues for molecular diversification. This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing this compound, with a focus on applications in drug discovery and development. The methodologies outlined herein are intended to serve as a practical guide for researchers in the field.

Synthesis of this compound

The primary route to this compound involves the direct bromination of 4-nitroimidazole. The electron-withdrawing nature of the nitro group at the C4 position directs the electrophilic substitution of bromine to the C2 and C5 positions of the imidazole ring.[1]

Experimental Protocol: Synthesis of this compound

A general and scalable procedure for the synthesis of this compound is as follows[2][3]:

  • To a vigorously stirred mixture of 4-nitroimidazole (100 g, 884 mmol) and sodium bicarbonate (164 g, 1.94 mol) in water (500 ml), slowly add bromine (106 ml, 2.07 mol) dropwise at room temperature (23-25°C). Caution: Vigorous foaming may occur during the addition of bromine.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Heat the mixture to 50-55°C and continue stirring for an additional 4 hours.

  • Cool the reaction mixture in an ice bath to below 10°C.

  • Slowly add 400 ml of water followed by 80 ml of concentrated hydrochloric acid.

  • Continue stirring for 1 hour, during which time a crystalline product should precipitate.

  • Collect the crystals by filtration and wash them on the filter paper with 400 ml of water.

  • Perform two dispersion washes of the crystals with 800 ml of water each.

  • Dry the crystals under vacuum at 50°C for 16 hours to afford this compound as a light yellow crystalline solid.

Starting MaterialReagentsSolventReaction Time & TemperatureYield
4-nitroimidazoleBromine, Sodium Bicarbonate, Hydrochloric AcidWater6h at RT, then 4h at 50-55°C88.9%

Table 1: Summary of the synthesis of this compound.

Characterization Data:
  • Appearance: Light yellow crystalline solid

  • Melting Point: >270 °C[4]

  • Molecular Formula: C₃HBr₂N₃O₂[4]

  • Molecular Weight: 270.87 g/mol [4]

  • Infrared (KBr, cm⁻¹): 3074, 1548, 1468, 1392, 1361, 1345, 1310, 1259, 1172, 1066, 975, 830, 667[2]

G cluster_synthesis Synthesis of this compound 4-Nitroimidazole 4-Nitroimidazole ReactionMixture Bromine, NaHCO3in Water 4-Nitroimidazole->ReactionMixture 1. Add reagents Dibromination This compound ReactionMixture->Dibromination 2. Stir at RT, then heat

Caption: Workflow for the synthesis of this compound.

Key Applications and Synthetic Protocols

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The following sections detail some of its key applications and provide relevant experimental protocols.

Selective Debromination: Synthesis of 2-Bromo-4-nitro-1H-imidazole

A crucial application of this compound is its selective debromination at the 5-position to yield 2-bromo-4-nitro-1H-imidazole. This monobrominated intermediate is a key building block for the synthesis of important antitubercular drugs like Delamanid and Pretomanid.[3]

The following protocol is adapted from a kilogram-scale synthesis and can be scaled down as needed[5]:

  • Dissolve this compound (1.85 kg, 6.3 mol) in DMF (3.7 L) under a nitrogen atmosphere.

  • Add sodium iodide (2.149 kg, 13.2 mol) to the solution.

  • Heat the suspension to 120°C (oil bath) and stir for 16 hours.

  • Monitor the reaction by TLC or HPLC until completion.

  • After cooling, perform an appropriate aqueous workup and extraction to isolate the product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-4-nitro-1H-imidazole.

Starting MaterialReagentsSolventReaction Time & TemperatureYield
This compoundSodium IodideDMF16h at 120°C64%

Table 2: Summary of the selective debromination to 2-bromo-4-nitro-1H-imidazole.

G cluster_debromination Selective Debromination Dibromo This compound Reaction NaI in DMF Dibromo->Reaction 1. Add NaI Monobromo 2-Bromo-4-nitro-1H-imidazole Reaction->Monobromo 2. Heat at 120°C

Caption: Workflow for the selective debromination of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms on the this compound ring are susceptible to nucleophilic displacement, providing a straightforward method for introducing a variety of functional groups. The electron-withdrawing nitro group facilitates these SNAr reactions. Common nucleophiles include amines and thiols.

  • Dissolve this compound (1 equivalent) in a suitable solvent such as DMF, DMSO, or acetonitrile.

  • Add the amine or thiol nucleophile (1-2 equivalents) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) if necessary.

  • Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography or recrystallization.

NucleophileProduct
Primary/Secondary Amines2-Amino/5-Amino-bromo-4-nitroimidazoles
Thiols2-Thio/5-Thio-bromo-4-nitroimidazoles

Table 3: Expected products from SNAr reactions. (Note: Regioselectivity may vary based on reaction conditions and the nature of the nucleophile).

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the imidazole ring are excellent handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of C-C bonds and the synthesis of complex aryl- and alkynyl-substituted imidazoles.

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired aryl-substituted nitroimidazole.

Arylboronic AcidProduct
Phenylboronic acid2-Bromo-4-nitro-5-phenyl-1H-imidazole
4-Methoxyphenylboronic acid2-Bromo-5-(4-methoxyphenyl)-4-nitro-1H-imidazole
Thiophene-2-boronic acid2-Bromo-4-nitro-5-(thiophen-2-yl)-1H-imidazole

Table 4: Representative Suzuki-Miyaura coupling reactions. (Note: Regioselectivity and yield will depend on the specific reaction conditions).

  • To a reaction vessel, add this compound (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Add a suitable solvent such as THF or DMF.

  • Degas the mixture with an inert gas.

  • Stir the reaction at room temperature or heat as necessary until completion.

  • Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Terminal AlkyneProduct
Phenylacetylene2-Bromo-4-nitro-5-(phenylethynyl)-1H-imidazole
Trimethylsilylacetylene2-Bromo-4-nitro-5-((trimethylsilyl)ethynyl)-1H-imidazole
Propargyl alcohol3-(2-Bromo-4-nitro-1H-imidazol-5-yl)prop-2-yn-1-ol

Table 5: Representative Sonogashira coupling reactions.

Synthesis of Fused Heterocyclic Systems: Imidazo[2,1-b]thiazoles

Derivatives of this compound can be used to construct fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. For example, conversion of the 2-bromo substituent to an amino group, followed by reaction with an α-haloketone, can lead to the formation of imidazo[2,1-b]thiazoles.

  • Amination: Synthesize 2-amino-5-bromo-4-nitro-1H-imidazole via nucleophilic substitution of this compound with ammonia or a protected amine equivalent.

  • Cyclization: React the resulting 2-aminoimidazole derivative with an α-haloketone (e.g., phenacyl bromide) in a suitable solvent like ethanol, often with heating, to facilitate the cyclization and formation of the imidazo[2,1-b]thiazole ring system.

G cluster_fused Synthesis of Fused Heterocycles Dibromo This compound Amino 2-Amino-5-bromo-4-nitro-1H-imidazole Dibromo->Amino 1. Amination Cyclization α-Haloketone Amino->Cyclization Fused Imidazo[2,1-b]thiazole derivative Cyclization->Fused 2. Cyclization

Caption: Workflow for the synthesis of imidazo[2,1-b]thiazoles.

Application in Drug Discovery: Mechanism of Action of Derived Antitubercular Drugs

Nitroimidazole derivatives synthesized from this compound, such as Delamanid and Pretomanid, are potent drugs against Mycobacterium tuberculosis. These are prodrugs that require activation within the mycobacterial cell.

The mechanism of action involves the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This reduction generates reactive nitrogen species, including nitric oxide, and other reactive intermediates. These reactive species have a dual mode of action:

  • Inhibition of Mycolic Acid Synthesis: The reactive metabolites inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death.

  • Respiratory Poisoning: The generation of nitric oxide acts as a respiratory poison, particularly effective against non-replicating, persistent mycobacteria.

G cluster_moa Mechanism of Action of Nitroimidazole Drugs Prodrug Nitroimidazole Prodrug (e.g., Delamanid) Activation Ddn (Nitroreductase) + Cofactor F420 Prodrug->Activation Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., NO) Activation->ReactiveSpecies MycolicAcid Inhibition of Mycolic Acid Synthesis ReactiveSpecies->MycolicAcid RespiratoryPoison Respiratory Poisoning ReactiveSpecies->RespiratoryPoison CellWall Disruption of Cell Wall Integrity MycolicAcid->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath RespiratoryPoison->CellDeath

Caption: Signaling pathway for the mechanism of action of nitroimidazole antitubercular drugs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized and fused heterocyclic compounds. The protocols and applications outlined in this document demonstrate its utility in accessing novel chemical entities with potential therapeutic applications, particularly in the development of new antimicrobial agents. The ability to perform selective debromination, nucleophilic aromatic substitution, and various cross-coupling reactions makes it a powerful tool in the arsenal of medicinal and synthetic chemists.

References

Application Notes and Protocols: 2,5-dibromo-4-nitro-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dibromo-4-nitro-1H-imidazole is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of advanced nitroimidazole-based therapeutics.[1][2][3] Its unique chemical architecture, featuring two reactive bromine atoms and an electron-withdrawing nitro group on the imidazole scaffold, allows for versatile chemical modifications to generate a diverse range of biologically active molecules.[1] This document provides an overview of its applications, protocols for its use in synthesis, and methods for biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

While this compound is not typically evaluated as a standalone therapeutic agent, it serves as a critical precursor for the development of drugs targeting infectious diseases and cancer.

  • Antitubercular Agents: The most prominent application of this compound is in the synthesis of Delamanid, a potent drug used for the treatment of multidrug-resistant tuberculosis.[2][3] The synthesis involves the selective debromination of this compound to yield 2-bromo-4-nitroimidazole, a key pharmacophore.

  • Antiparasitic Agents: Nitroimidazole derivatives have a well-established history as antiparasitic drugs.[1][4] The this compound scaffold can be functionalized to create novel compounds with potential activity against various parasites.

  • Anticancer Agents: The imidazole ring is a common feature in many anticancer compounds.[5] Derivatives of this compound can be synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The nitro group can play a role in hypoxia-activated prodrug strategies.

  • Antimicrobial Agents: The broader class of nitroimidazoles exhibits activity against anaerobic bacteria.[4] Synthetic modifications of this compound can lead to the discovery of new antimicrobial agents.

Data on Biologically Active Nitroimidazole Derivatives

Table 1: Anticancer Activity of N-Alkyl-Nitroimidazole Derivatives [5][6]

CompoundCell LineLC50 (µM)
N-methyl-nitroimidazoleMDA-MB-231 (Breast Cancer)16.67 ± 2.3
N-methyl-nitroimidazoleA549 (Lung Cancer)17.00 ± 1.7
N-ethyl-nitroimidazoleMDA-MB-231 (Breast Cancer)17.33 ± 2.1
N-ethyl-nitroimidazoleA549 (Lung Cancer)14.67 ± 2.5
N-propyl-nitroimidazoleMDA-MB-231 (Breast Cancer)21.50 ± 4.9
N-propyl-nitroimidazoleA549 (Lung Cancer)19.33 ± 3.2
N-butyl-nitroimidazoleMDA-MB-231 (Breast Cancer)17.00 ± 1.7
N-butyl-nitroimidazoleA549 (Lung Cancer)32.33 ± 3.1

Table 2: Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazole Derivatives [7][8]

CompoundParasiteIC50 (µM/mL)
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleEntamoeba histolytica1.47
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleGiardia intestinalis1.47
Metronidazole (Standard Drug)Entamoeba histolytica / Giardia intestinalis>2.94

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the dibromination of 4-nitroimidazole.[2][3]

Materials:

  • 4-nitroimidazole

  • Sodium bicarbonate

  • Bromine

  • Distilled water

  • Concentrated hydrochloric acid

  • Ice bath

  • Reaction flask with vigorous stirring

  • Heating mantle

Procedure:

  • In a reaction flask, mix 4-nitroimidazole (1 equivalent), sodium bicarbonate (2.2 equivalents), and water.

  • With vigorous stirring, slowly add bromine (2.3 equivalents) dropwise at room temperature (23-25°C). Foaming will be observed.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Heat the mixture to 50-55°C and continue stirring for 4 hours.

  • Cool the reaction mixture in an ice bath to below 10°C.

  • Slowly add concentrated hydrochloric acid.

  • Continue stirring for 1 hour in the ice bath.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with cold water.

  • Dry the product under vacuum to obtain this compound as a yellow solid.

Visualizing Synthetic and Screening Pathways

Synthetic Pathway to this compound

G 4-nitroimidazole 4-nitroimidazole product This compound 4-nitroimidazole->product Bromination reagents Br₂, NaHCO₃, H₂O

Caption: Synthesis of this compound.

General Workflow for Biological Screening of Derivatives

G start This compound synthesis Chemical Synthesis of Derivatives (e.g., Suzuki Coupling, Nucleophilic Substitution) start->synthesis library Library of Nitroimidazole Derivatives synthesis->library screening Biological Screening library->screening anticancer Anticancer Assays (e.g., MTT Assay) screening->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) screening->antimicrobial antiparasitic Antiparasitic Assays screening->antiparasitic data Data Analysis (IC₅₀, MIC determination) anticancer->data antimicrobial->data antiparasitic->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for discovery of bioactive derivatives.

Protocols for Biological Evaluation of Derivatives

In Vitro Anticancer Activity: MTT Assay

This protocol provides a general method for assessing the cytotoxicity of synthesized nitroimidazole derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized nitroimidazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol outlines a general procedure to determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against bacterial strains.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized nitroimidazole derivatives dissolved in a suitable solvent

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific CFU/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound.

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this further to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance with a microplate reader.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of nitroimidazole derivatives with significant potential in medicinal chemistry. While the parent compound is primarily a synthetic intermediate, its strategic functionalization has led to the development of important drugs and continues to be a promising avenue for the discovery of new anticancer, antimicrobial, and antiparasitic agents. The protocols and data presented here provide a foundation for researchers to explore the rich chemical space accessible from this important scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature Control in 4-Nitroimidazole Bromination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing temperature control during the bromination of 4-nitroimidazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 4-nitroimidazole, with a focus on temperature-related challenges.

Problem Potential Cause Recommended Solution
Low Yield of Desired Brominated Product Inadequate Temperature Control: Temperatures that are too high can lead to the formation of multiple brominated species and other side products. Temperatures that are too low may result in an incomplete reaction.[1]Maintain a strict temperature range, typically between 0-5°C, during the addition of bromine to minimize side reactions.[1] Use an ice bath and monitor the reaction temperature closely with a calibrated thermometer.
Improper pH Control: The reaction generates hydrobromic acid (HBr), which can lead to acid-catalyzed side reactions if not neutralized.[2]Use a base, such as sodium bicarbonate (NaHCO₃), to neutralize the HBr as it forms.[1][2] Be cautious of frothing due to CO₂ evolution with bicarbonate.[2]
Incorrect Reagent Stoichiometry: An excess or deficit of bromine can lead to incomplete reaction or the formation of over-brominated products.Carefully calculate and measure the molar ratios of 4-nitroimidazole to bromine.
Formation of Multiple Products (e.g., Di-brominated Species) Elevated Reaction Temperature: Higher temperatures can increase the rate of multiple bromination events on the imidazole ring.As with low yield, maintain a low temperature (0-5°C) to favor mono-bromination.[1] The nitro group at the 4-position directs bromination to the 2 and 5 positions.[2]
Prolonged Reaction Time: Leaving the reaction to stir for too long, especially at higher temperatures, can promote further bromination.Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. A typical duration for dibromination is 4-6 hours at 0-5°C.[1]
Reaction Stalls or Proceeds Very Slowly Temperature is Too Low: While low temperatures are crucial, excessively cold conditions can significantly slow down the reaction rate.Ensure the reaction mixture is being stirred efficiently and that the temperature is maintained within the optimal low range without freezing the solvent.
Poor Solubility of Starting Material: 4-nitroimidazole may not be fully dissolved, limiting its availability for the reaction.Ensure the 4-nitroimidazole is completely dissolved in the aqueous base solution before the addition of bromine.[2]
Excessive Frothing and Gas Evolution Rapid Addition of Base or Acidification: The use of sodium bicarbonate to neutralize HBr results in the formation of CO₂ gas.[2]Add the base portion-wise to control the rate of gas evolution. Ensure the reaction vessel is large enough to accommodate potential frothing.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the bromination of 4-nitroimidazole?

A1: For the direct bromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitroimidazole, a temperature range of 0–5°C is typically recommended to minimize side reactions and maximize yield.[1] However, for bromination reactions starting from different precursors, such as 2,4-dinitroimidazole, higher temperatures in the range of 80 to 140°C may be employed.[3][4]

Q2: Why is temperature control so critical in this reaction?

A2: Temperature control is crucial because the bromination of 4-nitroimidazole is an electrophilic aromatic substitution reaction.[2] Elevated temperatures can provide enough energy to overcome the activation barriers for multiple substitutions, leading to the formation of undesired di- or even tri-brominated products. It also helps to control the exothermic nature of the reaction and prevent acid-catalyzed side reactions.[2]

Q3: What are the common side products, and how can they be minimized?

A3: Common side products include over-brominated species (e.g., 2,4,5-tribromoimidazole) and products from acid-catalyzed decomposition.[5] Minimizing these involves strict temperature control (0–5°C), slow and controlled addition of bromine, and the use of a base like sodium bicarbonate to neutralize the HBr formed during the reaction.[1][2]

Q4: Can other brominating agents be used besides elemental bromine?

A4: Yes, other brominating agents like N-bromosuccinimide (NBS) can be used.[5] The choice of agent can influence the reaction conditions and the product distribution. For example, bromination of 2-nitroimidazole with NBS in DMF has been used to synthesize 4,5-dibromo-2-nitroimidazole.[5]

Q5: How does the choice of base affect the reaction?

A5: The base is essential for neutralizing the HBr produced. Sodium bicarbonate is commonly used, but it can cause frothing due to CO₂ evolution.[2] The choice and careful addition of the base are important for maintaining the optimal pH and avoiding side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2,5-dibromo-4-nitroimidazole

This protocol is adapted from procedures described for the dibromination of 4-nitroimidazole.[1][6]

Materials:

  • 4-nitroimidazole

  • Sodium bicarbonate (NaHCO₃)

  • Elemental bromine (Br₂)

  • Distilled water

  • Ice

Equipment:

  • Reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a reaction flask, dissolve 4-nitroimidazole and sodium bicarbonate in distilled water.[6]

  • Cool the mixture to 0–5°C using an ice bath while stirring.[1]

  • Slowly add elemental bromine to the cooled solution via a dropping funnel over a period of 1-2 hours, ensuring the temperature remains within the 0–5°C range.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0–5°C for 4–6 hours.[1] Some procedures may involve raising the temperature to 50-55°C after the initial addition to ensure the reaction goes to completion.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 5°C and collect the solid product by vacuum filtration.[6]

  • Wash the filtered solid with cold distilled water.[6]

  • Dry the product under a vacuum to obtain 2,5-dibromo-4-nitroimidazole.[6]

Data Summary

Table 1: Reaction Conditions for the Bromination of Nitroimidazoles

Starting MaterialBrominating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
4-nitroimidazoleBr₂NaHCO₃Water0–54–6 hours88[1]
4-nitroimidazoleBr₂NaHCO₃Water25 (addition), then 50-55--[6]
2,4-dinitroimidazoleHBr--80–140 (100-120 preferred)0.5–5 hours-[3][4]
2-nitroimidazoleNBS (2 equiv.)-DMF--~100[5]

Visualizations

Bromination_Workflow Experimental Workflow for 4-Nitroimidazole Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_end Product start Start dissolve Dissolve 4-nitroimidazole and NaHCO3 in water start->dissolve cool Cool solution to 0-5°C dissolve->cool add_br2 Slowly add Bromine (maintain 0-5°C) cool->add_br2 react Stir for 4-6 hours at 0-5°C add_br2->react monitor Monitor reaction (e.g., TLC) react->monitor filter Filter the precipitate monitor->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end Obtain 2,5-dibromo-4-nitroimidazole dry->end

Caption: Workflow for the bromination of 4-nitroimidazole.

Temp_Control_Logic Troubleshooting Temperature Control Logic start Reaction Issue? low_yield Low Yield? start->low_yield Yes side_products Side Products? start->side_products Yes slow_reaction Slow Reaction? start->slow_reaction Yes temp_high Temperature too high? (> 5°C) low_yield->temp_high Likely ph_issue Improper pH? (Acidic) low_yield->ph_issue Possible side_products->temp_high Very Likely temp_low Temperature too low? (< 0°C) slow_reaction->temp_low Likely solution_temp Solution: Improve cooling, slow down Br2 addition. temp_high->solution_temp solution_low_temp Solution: Ensure efficient stirring, maintain 0-5°C range. temp_low->solution_low_temp solution_ph Solution: Add base (e.g., NaHCO3) to neutralize HBr. ph_issue->solution_ph

References

identifying side products in the synthesis of 2,5-dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dibromo-4-nitro-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and primary route is the direct bromination of 4-nitro-1H-imidazole. This electrophilic aromatic substitution reaction utilizes elemental bromine (Br₂) as the brominating agent in an aqueous medium, typically with a base such as sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) formed during the reaction.[1][2]

Q2: What are the potential side products in this synthesis?

A2: The primary side products encountered during the synthesis of this compound are:

  • 2-bromo-4-nitro-1H-imidazole: This mono-brominated intermediate is a common impurity resulting from incomplete bromination.[1]

  • Unreacted 4-nitro-1H-imidazole: The presence of the starting material indicates an incomplete reaction.

  • 2,4,5-tribromo-1H-imidazole: Over-bromination can lead to the formation of this tri-substituted imidazole, where the nitro group is replaced by a bromine atom. This is more likely to occur with an excess of bromine or under harsh reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can track the consumption of 4-nitro-1H-imidazole and the formation of the desired product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation of the components on a silica gel plate.

Q4: What are the recommended purification methods for the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent system. Washing the crude product with water is also a crucial step to remove inorganic salts and water-soluble impurities.[2] For higher purity, column chromatography on silica gel can be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Observed Problem Potential Cause Troubleshooting Steps
TLC analysis shows a significant amount of starting material (4-nitro-1H-imidazole) remaining. Incomplete reaction due to insufficient brominating agent, low reaction temperature, or short reaction time.- Ensure the correct stoichiometry of bromine is used. - Gradually increase the reaction temperature as specified in the protocol, often after the initial addition of bromine at a lower temperature.[2] - Extend the reaction time and continue monitoring by TLC until the starting material is consumed.
A major spot corresponding to the mono-brominated intermediate (2-bromo-4-nitro-1H-imidazole) is observed on TLC. Incomplete dibromination. This can be due to insufficient bromine or a non-optimal reaction temperature.- Add a slight excess of bromine and continue to stir. - Ensure the reaction temperature is maintained within the recommended range for the dibromination step.
The isolated product is a mixture of the desired product and 2,4,5-tribromo-1H-imidazole. Over-bromination caused by a large excess of bromine or prolonged reaction at elevated temperatures.- Carefully control the stoichiometry of bromine. Avoid using a large excess. - Monitor the reaction closely by TLC and stop it once the desired product is the major component. - Optimize the reaction temperature to avoid conditions that favor substitution of the nitro group.
Excessive foaming is observed during the addition of bromine. Reaction of the base (e.g., sodium bicarbonate) with the generated HBr, leading to the evolution of CO₂ gas.[1]- Add the bromine dropwise and at a slow rate. - Ensure vigorous stirring to dissipate the gas as it forms. - Maintain a low temperature (e.g., 0-5 °C) during the initial addition of bromine to control the reaction rate.
The final product has a low yield. Suboptimal reaction conditions, leading to the formation of multiple side products, or loss of product during workup and purification.- Optimize the reaction parameters, including temperature, reaction time, and stoichiometry of reagents. - Ensure efficient extraction and minimize transfers during the workup process. - Carefully select the recrystallization solvent to maximize the recovery of the pure product.

Analytical Characterization of Main Product and Side Products

Accurate identification of the desired product and potential side products is crucial. The following tables summarize the key analytical data for these compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₃HBr₂N₃O₂270.87
2-bromo-4-nitro-1H-imidazoleC₃H₂BrN₃O₂191.97
2,4,5-tribromo-1H-imidazoleC₃HBr₃N₂304.77

Table 2: Spectroscopic Data

Compound¹H NMR (ppm)¹³C NMR (ppm)Mass Spectrometry (m/z)
This compound Due to the absence of a proton on the imidazole ring, a signal for the ring proton is not expected. A broad signal for the N-H proton may be observed depending on the solvent.C2: ~125, C4: ~145, C5: ~105Characteristic isotopic pattern for two bromine atoms. Molecular ion peaks at m/z 269, 271, 273.
2-bromo-4-nitro-1H-imidazole H5: ~8.0-8.3 (s)C2: ~120, C4: ~148, C5: ~115Characteristic isotopic pattern for one bromine atom. Molecular ion peaks at m/z 191, 193.
2,4,5-tribromo-1H-imidazole Due to the absence of a proton on the imidazole ring, a signal for the ring proton is not expected. A broad signal for the N-H proton may be observed.C2: ~118, C4: ~105, C5: ~105Characteristic isotopic pattern for three bromine atoms. Molecular ion peaks at m/z 302, 304, 306, 308.

Note: The exact chemical shifts may vary depending on the solvent and instrument used. This table provides approximate values for identification purposes.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure compiled from various sources.[2][3]

Materials:

  • 4-nitro-1H-imidazole

  • Sodium bicarbonate (NaHCO₃)

  • Bromine (Br₂)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 4-nitro-1H-imidazole and deionized water.

  • With vigorous stirring, add sodium bicarbonate to the suspension.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromine dropwise to the cooled mixture over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition. Excessive foaming may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid to acidify the mixture to pH ~1-2.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis_and_Side_Reactions 4-Nitro-1H-imidazole 4-Nitro-1H-imidazole This compound This compound 4-Nitro-1H-imidazole->this compound Br2, NaHCO3 (Main Reaction) 2-Bromo-4-nitro-1H-imidazole 2-Bromo-4-nitro-1H-imidazole 4-Nitro-1H-imidazole->2-Bromo-4-nitro-1H-imidazole Br2, NaHCO3 (Incomplete Reaction) 2,4,5-Tribromo-1H-imidazole 2,4,5-Tribromo-1H-imidazole This compound->2,4,5-Tribromo-1H-imidazole Excess Br2 (Over-bromination) 2-Bromo-4-nitro-1H-imidazole->this compound Br2, NaHCO3

Caption: Synthesis of this compound and potential side products.

Experimental Workflow for Synthesis and Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification Start Start ReactionSetup Reaction Setup: 4-nitroimidazole, NaHCO3, H2O Start->ReactionSetup BromineAddition Slow addition of Br2 at 0-5 C ReactionSetup->BromineAddition Reaction Stir at room temperature BromineAddition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Acidification and Filtration Monitoring->Workup Reaction Complete CrudeProduct CrudeProduct Workup->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification Characterization NMR, Mass Spectrometry Purification->Characterization FinalProduct FinalProduct Characterization->FinalProduct

Caption: Workflow for the synthesis and analysis of this compound.

Logical Relationship for Troubleshooting

Troubleshooting_Logic cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Cause Cause Problem->Cause is identified as Solution Solution Cause->Solution is addressed by High_SM High Starting Material Incomplete_Rxn Incomplete Reaction High_SM->Incomplete_Rxn Mono_Product Mono-brominated Product Insufficient_Br2 Insufficient Bromine Mono_Product->Insufficient_Br2 Over_Bromination Over-bromination Excess_Br2 Excess Bromine Over_Bromination->Excess_Br2 Optimize_Conditions Optimize Conditions: Time, Temp Incomplete_Rxn->Optimize_Conditions Adjust_Stoichiometry Adjust Bromine Stoichiometry Insufficient_Br2->Adjust_Stoichiometry Control_Addition Control Bromine Addition Excess_Br2->Control_Addition

References

Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-dibromo-4-nitro-1H-imidazole. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Purity After Initial Washing

  • Question: I've washed my crude this compound with water as per the synthesis protocol, but my NMR/HPLC analysis still shows significant impurities. What should I do?

  • Answer: Water washing is effective at removing inorganic salts and some highly polar impurities. However, the primary impurities in crude this compound are typically the starting material, 4-nitroimidazole, and the mono-brominated intermediate, 2-bromo-4-nitro-1H-imidazole, which have limited water solubility.[1] To remove these organic impurities, you will need to employ more advanced purification techniques such as recrystallization or column chromatography.

Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent

  • Question: I'm struggling to find a single solvent that will effectively recrystallize my crude this compound. It's either too soluble or not soluble enough.

  • Answer: It is a common challenge to find a single ideal solvent for recrystallization. For a polar compound like this compound, a mixed solvent system is often more effective. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or acetone) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. This should induce the crystallization of the pure product.

Issue 3: Oiling Out During Recrystallization

  • Question: My product is separating as an oil instead of crystals during recrystallization. How can I prevent this?

  • Answer: "Oiling out" can occur if the boiling point of the solvent is close to the melting point of the solute, or if the solution is supersaturated. Since this compound has a high melting point (>270 °C), the latter is more likely. To prevent oiling out, try the following:

    • Use a larger volume of the solvent to avoid supersaturation.

    • Allow the solution to cool more slowly. You can do this by insulating the flask.

    • Add a seed crystal of pure this compound to the solution as it cools to encourage crystal growth.

Issue 4: Poor Separation in Column Chromatography

  • Question: I'm trying to purify my compound using silica gel column chromatography, but the impurities are co-eluting with my product. What can I do?

  • Answer: Poor separation on a silica gel column can be due to an inappropriate mobile phase. For separating this compound from its less polar impurities (4-nitroimidazole and 2-bromo-4-nitro-1H-imidazole), a gradient elution is recommended. Start with a less polar mobile phase (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This should allow the less polar impurities to elute first, followed by your desired product. Monitor the fractions using Thin Layer Chromatography (TLC) to identify the pure fractions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most common impurities are the unreacted starting material, 4-nitroimidazole, and the partially brominated intermediate, 2-bromo-4-nitro-1H-imidazole.[1]

Q2: How can I monitor the purity of my this compound during the purification process?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]

Q3: What is the expected color of pure this compound?

A3: Pure this compound is typically a yellow solid.[2]

Q4: What are the storage conditions for purified this compound?

A4: It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[3]

Data Presentation

The following table summarizes the estimated purity and recovery for each purification step. These values are estimates and can vary depending on the initial purity of the crude material and the experimental conditions.

Purification StepStarting Purity (Estimated)Purity After Step (Estimated)Recovery Rate (Estimated)Key Impurities Removed
Water Wash 80-90%85-95%>95%Inorganic salts, highly polar byproducts
Recrystallization 85-95%95-98%70-85%4-nitroimidazole, 2-bromo-4-nitro-1H-imidazole
Column Chromatography 85-95%>98%60-80%4-nitroimidazole, 2-bromo-4-nitro-1H-imidazole, other minor impurities

Experimental Protocols

1. Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, hexane) at room temperature and at their boiling points.

    • A suitable solvent system will dissolve the compound when hot but not when cold. A good starting point is an ethanol/water mixture.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (e.g., ethanol) to dissolve the solid completely.

    • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

2. Column Chromatography Protocol

This protocol is a general guideline and may require optimization.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed compound to the top of the column.

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound wash Water Wash crude->wash recrystallization Recrystallization wash->recrystallization If impurities remain column Column Chromatography wash->column For higher purity impurities1 Inorganic Salts wash->impurities1 pure Pure Product (>98%) recrystallization->pure impurities2 Organic Impurities recrystallization->impurities2 column->pure column->impurities2

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree decision decision solution solution start Low Purity After Purification decision1 Which method was used? start->decision1 recrystallization Recrystallization decision1->recrystallization Recrystallization column Column Chromatography decision1->column Column decision2 Did the product 'oil out'? recrystallization->decision2 decision4 Impurities co-eluting? column->decision4 solution1 Use more solvent, cool slowly, add seed crystal decision2->solution1 Yes decision3 Poor crystal recovery? decision2->decision3 No solution2 Concentrate mother liquor and re-cool decision3->solution2 Yes solution3 Optimize solvent gradient (start less polar) decision4->solution3 Yes decision5 Product stuck on column? decision4->decision5 No solution4 Increase mobile phase polarity decision5->solution4 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Scaling Up 2,5-dibromo-4-nitro-1H-imidazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,5-dibromo-4-nitro-1H-imidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a key intermediate in the production of pharmaceuticals like Delamanid and Pretomanid.[1][2][3]

Issue Potential Cause Recommended Action
Vigorous Foaming & Gas Evolution Reaction of sodium bicarbonate with acidic byproducts (HBr) generates CO2 gas.[4]- Ensure slow, dropwise addition of bromine.[1][3][5] - Maintain vigorous stirring to facilitate gas disengagement.[1] - Use a reaction vessel with sufficient headspace to accommodate foaming.
Low Product Yield - Incomplete reaction. - Loss of product during workup. - Suboptimal reaction temperature.- Ensure the reaction is stirred for the recommended duration at both room temperature and elevated temperature (50-55°C).[1][3][5] - Carefully collect the product by filtration and wash thoroughly as per the protocol.[1][3][5] - Strictly control the temperature during bromine addition and subsequent heating steps.[1][3][5]
Product Purity Issues (e.g., presence of mono-brominated species) Incomplete bromination of the 4-nitroimidazole starting material.[4]- Ensure the correct stoichiometry of bromine is used.[1] - HPLC analysis can be used to identify and quantify impurities like 2-bromo-4-nitro-1H-imidazole.[4] - If necessary, consider purification by recrystallization, though specific solvents are not detailed in the provided results.
Difficulties in Scaling Up - Handling large quantities of hazardous bromine.[2] - Heat dissipation in larger reactors.- Consider alternative brominating agents like HBr/H2O2 for plant-scale synthesis, which may be more convenient and safer.[2] - Implement efficient cooling systems for the reactor to manage exothermic reactions.
Inconsistent Crystal Formation Improper cooling or quenching procedure.- Adhere to a controlled cooling rate.[3][5] - Ensure the quenching with water and hydrochloric acid is performed under an ice bath with the temperature maintained at or below 10°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method is the direct bromination of 4-nitroimidazole using elemental bromine in an aqueous solution with a base, such as sodium bicarbonate, to neutralize the hydrogen bromide formed during the reaction.[2][4] The nitro group at the 4-position directs the bromine atoms to the 2 and 5 positions.[4]

Q2: What are the critical safety precautions when handling the reagents for this synthesis?

A2: Elemental bromine is a hazardous and corrosive substance. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] For firefighting, a self-contained breathing apparatus may be necessary.[7] Refer to the Safety Data Sheet (SDS) for detailed handling instructions.[6][7]

Q3: How can I monitor the progress of the reaction?

A3: While the provided literature does not specify a real-time monitoring method, reaction completion is typically determined by stirring for a specified duration at set temperatures.[1][3][5] For detailed analysis, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) could be developed to track the consumption of the starting material and the formation of the product.

Q4: What are the expected yield and purity for this synthesis?

A4: Reported yields for the synthesis of this compound are generally high, with one source citing a yield of 88.9%.[1] Another process using an HBr/H2O2 method reported a yield of 86-89% with an HPLC purity of approximately 98%.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a laboratory-scale synthesis.[1]

Materials and Reagents:

  • 4-nitroimidazole

  • Sodium bicarbonate

  • Bromine

  • Concentrated hydrochloric acid

  • Water

  • Ice

Equipment:

  • Reaction vessel with vigorous mechanical stirring

  • Dropping funnel

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) with vigorous stirring.

  • Slowly add bromine (106 ml, 2.07 mol) dropwise to the mixture. Vigorous foaming will be observed. Maintain the reaction mixture at room temperature (23°C to 25°C) and continue stirring for 6 hours.

  • Heat the reaction mixture to 50°C to 55°C and continue stirring for an additional 4 hours.

  • After the reaction is complete, cool the mixture in an ice bath to 10°C or lower.

  • Slowly add water (400 ml) and then concentrated hydrochloric acid (80 ml) while maintaining the low temperature. Continue stirring for 1 hour.

  • Collect the resulting crystals by filtration.

  • Wash the crystals on the filter paper with 400 ml of water.

  • Perform two dispersion washes of the crystals with 800 ml of water each.

  • Dry the final product, a light yellow crystalline solid, at 50°C for 16 hours.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Parameter Value Reference
Starting Material 4-nitroimidazole[1]
Brominating Agent Elemental Bromine[1]
Base Sodium Bicarbonate[1]
Solvent Water[1]
Reaction Temperature 23-25°C, then 50-55°C[1]
Reaction Time 6 hours at RT, 4 hours at 50-55°C[1]
Product Yield 88.9%[1]

Table 2: Alternative Bromination Method at Kilogram-Scale

Parameter Value Reference
Brominating Agent HBr and H2O2[2]
Scale 1-kilogram[2]
Product Yield 86-89%[2]
Product Purity (HPLC) ~98%[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product start Mix 4-nitroimidazole, NaHCO3, and Water add_br2 Slowly add Bromine (23-25°C, 6h) start->add_br2 heat Heat to 50-55°C (4h) add_br2->heat cool Cool to <10°C heat->cool quench Add Water and HCl cool->quench stir_cool Stir for 1h quench->stir_cool filter Filter Crystals stir_cool->filter wash1 Wash with Water filter->wash1 wash2 Dispersion Wash (x2) wash1->wash2 dry Dry at 50°C for 16h wash2->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield cause1 Incomplete Reaction? issue->cause1 cause2 Product Loss During Workup? issue->cause2 cause3 Incorrect Temperature? issue->cause3 solution1 Verify reaction time and temperature. cause1->solution1 solution2 Ensure careful filtration and washing. cause2->solution2 solution3 Calibrate temperature probes and controllers. cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with brominated imidazoles. The following information is designed to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Suzuki coupling reaction with a brominated imidazole?

Low yields in Suzuki couplings involving brominated imidazoles can stem from several factors, often related to the inherent properties of the imidazole ring. Common causes include:

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the sp2-hybridized nitrogen of the imidazole ring can coordinate to the palladium catalyst. This is particularly problematic with unprotected (NH) imidazoles, which can form inactive palladium-azolyl complexes, effectively removing the catalyst from the reaction cycle.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is converted back to the corresponding arene by protonolysis, reducing the amount of nucleophile available for cross-coupling.[1] This is especially prevalent with heteroaryl boronic acids and can be exacerbated by high temperatures and the presence of water.[2]

  • Homocoupling of the Boronic Acid: Two molecules of the boronic acid can couple with each other, forming a biaryl byproduct. This side reaction is often promoted by the presence of oxygen in the reaction mixture.

  • Poor Solubility of Reagents: Imidazole derivatives can have poor solubility in common organic solvents, which can hinder the reaction rate.

  • Inappropriate Choice of Reaction Conditions: The selection of the palladium source, ligand, base, and solvent is critical for a successful Suzuki coupling with brominated imidazoles and often requires careful optimization.

Q2: Should I protect the N-H group of my brominated imidazole?

Protecting the N-H group of the imidazole is a common and often effective strategy to improve yields. N-protection prevents the formation of inactive palladium complexes and can improve the solubility of the substrate. However, this adds extra steps to your synthesis (protection and deprotection). In some cases, successful couplings of unprotected haloimidazoles have been achieved using specific catalyst systems and optimized conditions.[3]

Q3: What are the best catalyst and ligand combinations for coupling with brominated imidazoles?

The choice of catalyst and ligand is crucial. While there is no one-size-fits-all answer, some general guidelines have emerged from the literature:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos have shown to be effective in the Suzuki coupling of N-rich heterocycles, including imidazoles.[4] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also known to be effective in Suzuki couplings and can offer high stability and activity.

  • Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results compared to generating the active Pd(0) species in situ.

Q4: How does the choice of base affect the reaction yield?

The base plays a critical role in the transmetalation step of the Suzuki coupling. For brominated imidazoles, common choices include:

  • Potassium Phosphate (K₃PO₄): This is a frequently used base in Suzuki couplings of N-heterocycles.

  • Cesium Carbonate (Cs₂CO₃): Another effective base, often used in challenging coupling reactions.

  • Sodium Carbonate (Na₂CO₃): A common and often effective base.[5]

The strength and solubility of the base can significantly impact the reaction outcome, and screening different bases is often necessary.

Troubleshooting Guide

If you are experiencing low yields, consider the following troubleshooting steps:

  • Assess for Catalyst Inhibition:

    • Problem: Your reaction with an unprotected brominated imidazole is sluggish or fails completely.

    • Solution: Consider protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc, SEM). If protection is not desirable, try using a higher catalyst loading or switching to a more robust ligand system like SPhos or XPhos.[4]

  • Check for Protodeboronation:

    • Problem: You observe the formation of the deboronated arene from your boronic acid starting material.

    • Solution:

      • Use anhydrous solvents to minimize the water content.

      • Employ boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[2]

      • Lower the reaction temperature if possible.

      • Use a less nucleophilic base.

  • Minimize Homocoupling:

    • Problem: A significant amount of biaryl byproduct from the boronic acid is observed.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Degassing the solvent prior to use is highly recommended.

  • Optimize Reaction Parameters:

    • Problem: The reaction is not proceeding to completion or is giving a mixture of products.

    • Solution: Systematically screen different reaction parameters. The tables below provide a starting point for optimization.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from the literature on the effect of different reaction parameters on the yield of Suzuki coupling reactions with brominated imidazoles and related N-heterocycles.

Table 1: Effect of Catalyst and Ligand on Yield

Brominated HeterocycleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄Dioxane/H₂O10085[4]
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O10082[4]
3-Chloroindazole5-Indole boronic acidPd(OAc)₂ (2)PPh₃ (3)K₃PO₄Dioxane/H₂O100<5[4]
7-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O14075
7-Bromo-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf) (10)-Cs₂CO₃Dioxane/EtOH/H₂O14010

Table 2: Effect of Base on Yield

Brominated ImidazoleBoronic AcidCatalyst/LigandSolventBaseTemp (°C)Yield (%)Reference
Aryl Bromide (general)Phenylboronic acidPd(OAc)₂/Ionic LiquidH₂ONa₂CO₃8098[5]
Aryl Bromide (general)Phenylboronic acidPd(OAc)₂/Ionic LiquidH₂OK₂CO₃8095[5]
Aryl Bromide (general)Phenylboronic acidPd(OAc)₂/Ionic LiquidH₂OK₃PO₄8092[5]
Aryl Bromide (general)Phenylboronic acidPd(OAc)₂/Ionic LiquidH₂ONaOH8085[5]
Aryl Bromide (general)Phenylboronic acidPd(OAc)₂/Ionic LiquidH₂OKOH8089[5]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of Unprotected Haloimidazoles:

This is a general procedure and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the brominated imidazole (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd CatalystPoisoning Catalyst Inhibition (with unprotected imidazole) Pd0->CatalystPoisoning ArylBr R-Br (Bromoimidazole) ArylBr->OxAdd ArylBr->CatalystPoisoning unprotected NH PdII_complex R-Pd(II)Ln-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation activates PdII_R_R_prime R-Pd(II)Ln-R' Transmetalation->PdII_R_R_prime RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 regenerates Product R-R' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling highlighting potential catalyst inhibition with unprotected imidazoles.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling with Brominated Imidazole CheckSubstrate Is the imidazole N-H protected? Start->CheckSubstrate Unprotected Unprotected N-H CheckSubstrate->Unprotected No Protected Protected N-H CheckSubstrate->Protected Yes CatalystInhibition Potential Catalyst Inhibition Unprotected->CatalystInhibition CheckSideProducts Analyze crude reaction mixture for side products Protected->CheckSideProducts ProtectNH Consider N-protection CatalystInhibition->ProtectNH OptimizeCatalyst Use robust ligands (e.g., SPhos, XPhos) CatalystInhibition->OptimizeCatalyst ProtectNH->CheckSideProducts OptimizeCatalyst->CheckSideProducts Protodeboronation Protodeboronation observed? CheckSideProducts->Protodeboronation Homocoupling Homocoupling observed? Protodeboronation->Homocoupling No AddressProtodeboronation Use anhydrous solvent Use boronic ester Lower temperature Protodeboronation->AddressProtodeboronation Yes AddressHomocoupling Ensure inert atmosphere Degas solvent Homocoupling->AddressHomocoupling Yes OptimizeConditions Systematically screen: - Catalyst/Ligand - Base - Solvent - Temperature Homocoupling->OptimizeConditions No AddressProtodeboronation->Homocoupling AddressHomocoupling->OptimizeConditions End Improved Yield OptimizeConditions->End

Caption: A troubleshooting workflow for addressing low yields in the Suzuki coupling of brominated imidazoles.

References

Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Bromination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of nitroaromatics. The focus is on identifying, managing, and mitigating the risks associated with exothermic reactions to ensure process safety and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the bromination of nitroaromatics?

A1: The primary hazard is a runaway reaction, where the rate of heat generation from the exothermic bromination process exceeds the rate of heat removal.[1][2][3] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel failure, explosions, and the release of toxic materials.[4][5] Nitroaromatic compounds themselves can be thermally unstable and may decompose violently at elevated temperatures, a risk that is compounded by the exothermic nature of the bromination reaction.[5][6]

Q2: What are the initial signs of a developing runaway reaction?

A2: Early warning signs include a reaction temperature that rises faster than expected or continues to rise even after external heating is removed or cooling is applied. Other indicators are an unexpected increase in pressure, changes in the color or viscosity of the reaction mixture, and an increased rate of off-gassing.[7][8]

Q3: Is it safe to leave a bromination reaction of a nitroaromatic unattended?

A3: No, these reactions should never be left unattended, especially during initial scale-up or when using new substrates.[1][9] The potential for a rapid exothermic event requires constant monitoring to allow for immediate intervention if necessary.[9] Automated and safe dosing control systems can be implemented for larger-scale operations to reduce the need for constant manual supervision, but these systems must be robust and include independent safety interlocks.[1]

Q4: What are the most effective methods for controlling the reaction temperature?

A4: The most effective methods involve a combination of strategies:

  • Slow, controlled addition of the brominating agent: Adding the bromine or other brominating source in portions or via a syringe pump allows the cooling system to manage the heat generated.[10]

  • Efficient cooling: Using a well-maintained cooling bath (e.g., ice-water or a cryocooler) and ensuring good heat transfer with a properly sized reactor and efficient stirring are crucial.[4][9][11]

  • Semi-batch operation: In larger-scale reactions, operating in a semi-batch mode where one reagent is added slowly to the other is a standard method for controlling exotherms.[1]

Q5: What is a suitable quenching agent to have on hand in case of an emergency?

A5: A quenching solution should be kept nearby to neutralize the reactive brominating agent and stop the reaction. A solution of sodium thiosulfate is a standard and effective choice for quenching excess bromine.[12][13] Sodium bisulfite or sodium sulfite solutions are also effective.[2]

Troubleshooting Guide

Issue 1: The reaction temperature is rising too quickly and is difficult to control.

  • Possible Cause: The rate of addition of the brominating agent is too fast for the cooling system's capacity. The deactivating effect of the nitro group can be overcome by reaction conditions, leading to a faster-than-expected reaction.[10]

  • Solution: Immediately stop the addition of the brominating agent. Increase the efficiency of the cooling system (e.g., by adding more ice or lowering the cryocooler setpoint). If the temperature continues to rise uncontrollably, prepare to execute an emergency quench by adding a pre-prepared quenching agent. For future experiments, reduce the addition rate and/or dilute the reaction mixture.

Issue 2: The reaction is very slow or does not proceed to completion.

  • Possible Cause: The nitro group is strongly deactivating, making electrophilic aromatic substitution difficult. The catalyst (e.g., FeBr₃, AlBr₃) may be absent, insufficient, or of poor quality.[10][14] Moisture in the reaction can also deactivate the Lewis acid catalyst.

  • Solution: Confirm that the correct catalyst is being used at the appropriate stoichiometric loading. Ensure all reagents and glassware are dry. A gentle increase in temperature may be necessary, but this must be done with extreme caution and continuous monitoring due to the risk of initiating a dangerous exotherm.[10] Consider using a more reactive brominating agent if the substrate is particularly deactivated, but perform a thorough safety assessment first.[15]

Issue 3: Significant amounts of di- or poly-brominated byproducts are forming.

  • Possible Cause: The reaction temperature is too high, or the stoichiometry is incorrect, with an excess of the brominating agent being used. Localized "hot spots" in the reactor due to poor mixing can also promote over-bromination.

  • Solution: Maintain a strict 1:1 or slightly less than stoichiometric amount of the brominating agent relative to the nitroaromatic substrate.[10] Improve stirring to ensure the reaction mixture is homogeneous. Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

Issue 4: After the reaction, a significant amount of unreacted bromine remains.

  • Possible Cause: The reaction did not go to completion, or an excess of bromine was added.

  • Solution: During the workup, carefully quench the excess bromine by slowly adding a solution of sodium thiosulfate or sodium bisulfite until the characteristic red-brown color of bromine disappears.[2][12][13] This should be done in a fume hood and preferably with cooling, as the quenching reaction can also be exothermic.

Experimental Protocols

Protocol 1: Controlled Bromination of Nitrobenzene (Lab Scale)

Objective: To safely perform the mono-bromination of nitrobenzene using a controlled addition and temperature monitoring protocol.

Materials:

  • Nitrobenzene

  • Liquid Bromine (Br₂)

  • Anhydrous Ferric Bromide (FeBr₃) or Iron filings

  • Dichloromethane (DCM, anhydrous)

  • 10% Sodium Thiosulfate solution (for quenching)

  • Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer/thermocouple

  • Ice-water bath

  • Gas trap containing NaOH or sodium thiosulfate solution[13]

Procedure:

  • Set up the reaction apparatus in a certified chemical fume hood. Ensure the flask is securely clamped within the ice-water bath.

  • To the round-bottom flask, add nitrobenzene and anhydrous DCM. Begin stirring and cool the mixture to 0-5 °C using the ice bath.

  • Add the ferric bromide catalyst to the cooled mixture.

  • In the dropping funnel, place the required amount of liquid bromine, diluted with a small amount of anhydrous DCM.

  • Add the bromine solution dropwise to the stirred nitrobenzene mixture over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to exceed 10 °C.[16][17]

  • If the temperature approaches the upper limit, immediately halt the addition and allow the cooling bath to lower the temperature before resuming.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Slowly and carefully pour the reaction mixture into a beaker containing a cold solution of 10% sodium thiosulfate to quench any unreacted bromine.

  • Proceed with the standard aqueous workup and purification steps.

Protocol 2: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of the reaction mixture and determine the onset temperature of decomposition.

Procedure:

  • Prepare a sample of the complete reaction mixture (substrate, solvent, catalyst, and brominating agent) in the correct proportions under an inert atmosphere.

  • Seal a small, precisely weighed amount of the mixture (typically 1-5 mg) in a high-pressure DSC crucible.[18]

  • Place the sample in the DSC instrument.

  • Heat the sample at a slow, linear rate (e.g., 2-5 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).

  • Record the heat flow as a function of temperature. An exothermic event will appear as a peak in the heat flow data.

  • Analyze the resulting thermogram to determine the onset temperature (Tₒₙₛₑₜ) of the exothermic decomposition. This data is critical for defining the maximum safe operating temperature for the process.[19][20]

Data Presentation

Table 1: Thermal Stability of Selected Nitroaromatic Compounds

CompoundOnset Decomposition Temp. (°C)Heat of Decomposition (kJ/kg)Notes
Nitrobenzene~250-300 °C> 1050Decomposition can be explosive.[6]
2-Nitrotoluene~220-240 °CHighConsidered the most hazardous MNT isomer; can be autocatalytic.[5]
4-Nitrotoluene~280-300 °CHighGenerally more stable than the ortho isomer.
2,4-Dinitrotoluene~250-280 °CVery HighStability is lower than mononitrated compounds.

Note: Data is approximate and can be significantly influenced by impurities, contaminants, and heating rate.[5][6] Experimental verification is mandatory.

Table 2: Key Control Parameters for Exothermic Bromination

ParameterRecommended PracticeRationale
Reagent Addition Rate Slow, controlled, and monitoredPrevents heat generation from overwhelming the cooling system.[1][10]
Reaction Temperature Low as practicable (e.g., 0-10 °C)Minimizes reaction rate and reduces the risk of thermal runaway.[16]
Stirring Speed Sufficient to ensure homogeneityPrevents localized "hot spots" and ensures efficient heat transfer.
Emergency Quench Sodium Thiosulfate / BisulfiteRapidly neutralizes the energetic brominating agent to halt the reaction.[2][12]

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow cluster_0 Phase 1: Pre-Reaction Assessment cluster_1 Phase 2: Process Design & Control cluster_2 Phase 3: Execution & Monitoring A Identify Substrates (Nitroaromatic, Brominating Agent) B Literature Review for Known Hazards A->B C Thermal Hazard Analysis (DSC/ARC) Determine Tonset B->C D Define Safe Operating Limits (Temp < Tonset) C->D E Design Control Strategy (Slow Addition, Cooling Capacity) D->E F Prepare Emergency Quench Protocol E->F G Execute Reaction with Constant Monitoring F->G H Temperature Excursion? G->H I Continue Monitoring H->I No J EXECUTE EMERGENCY PROTOCOL H->J Yes I->G Temperature_Excursion_Response Start Temperature Rises Above Set Limit StopAddition IMMEDIATELY STOP Reagent Addition Start->StopAddition EnhanceCooling Enhance Cooling (Add more ice/lower temp) StopAddition->EnhanceCooling CheckTemp Is Temperature Decreasing? EnhanceCooling->CheckTemp Resume Resume with Caution (Slower Addition Rate) CheckTemp->Resume Yes Quench EMERGENCY QUENCH (Add Quenching Agent) CheckTemp->Quench No Evacuate Alert Others & Prepare to Evacuate Quench->Evacuate

References

Technical Support Center: Bromination Reaction Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of mono-brominated impurities and controlling bromination reactions.

Troubleshooting Guide: Controlling Bromination Selectivity

Issue: Formation of Poly-brominated Impurities

When the desired outcome is a mono-brominated product, the formation of di- or tri-brominated species can significantly reduce yield and complicate purification.

Potential Cause Troubleshooting Steps
Excessive Brominating Agent 1. Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount or a 1:1 molar ratio of the brominating agent to the substrate is often a good starting point. 2. Slow Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring multiple brominations.
High Reaction Temperature 1. Lower the Temperature: Perform the reaction at a lower temperature. Many aromatic brominations using N-bromosuccinimide (NBS) require cooling to -78°C and then gradual warming to room temperature to prevent the formation of poly-brominated byproducts.[1] 2. Temperature Screening: Conduct small-scale experiments at various temperatures (e.g., -78°C, -20°C, 0°C, room temperature) to determine the optimal temperature for mono-selectivity.[2]
Highly Activating Substrate 1. Deactivating Protecting Groups: If possible, introduce a temporary deactivating protecting group on the substrate to reduce its reactivity. 2. Milder Brominating Agent: Use a less reactive brominating agent. For instance, if Br₂ leads to over-bromination, consider using NBS.
Inappropriate Solvent 1. Solvent Polarity: The choice of solvent can influence reactivity. Experiment with solvents of varying polarity. For example, using methanol or water as a solvent with Oxone® as an oxidant and ammonium bromide as the bromine source can proceed at ambient temperature for selective mono-bromination of activated aromatic compounds.[3] 2. Non-polar Solvents: In some cases, non-polar solvents can help to temper the reactivity of the brominating agent.

Issue: Low or No Conversion to the Mono-brominated Product

Achieving high conversion to the desired mono-brominated product without the formation of starting material or byproducts is crucial for an efficient process.

Potential Cause Troubleshooting Steps
Insufficiently Reactive Brominating Agent 1. Use a More Potent Reagent: For deactivated aromatic compounds, a stronger brominating agent may be necessary. For instance, using N-bromosuccinimide (NBS) in concentrated sulfuric acid can effectively mono-brominate highly deactivated aromatic compounds.[3] 2. Lewis Acid Catalysis: Employ a Lewis acid catalyst to enhance the electrophilicity of the brominating agent. However, be aware that strong Lewis acids can sometimes lead to faster reactions with lower para/ortho selectivity.[2]
Low Reaction Temperature 1. Gradual Temperature Increase: While low temperatures are often used to control selectivity, they can also slow down the reaction rate. After the initial low-temperature addition, a gradual increase in temperature might be necessary to drive the reaction to completion. 2. Reaction Time: Extend the reaction time and monitor the progress by TLC or another suitable analytical technique.
Poor Reagent Quality 1. Reagent Purity: Ensure the purity of the brominating agent and other reagents. For example, NBS can decompose over time. 2. Fresh Reagents: Use freshly opened or purified reagents.
Catalyst Inactivity 1. Catalyst Loading: Optimize the catalyst loading. Too little catalyst may result in low conversion, while too much can sometimes lead to side reactions. 2. Catalyst Choice: Different catalysts can have a significant impact on the reaction outcome. For example, zeolites can be used to control the selectivity of bromination.[4][5]

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity (e.g., para vs. ortho) of my aromatic bromination?

A1: Regioselectivity can be influenced by several factors:

  • Steric Hindrance: Bulky protecting groups on the substrate can direct bromination to less sterically hindered positions.

  • Catalyst Choice: Shape-selective catalysts like zeolites can favor the formation of the para-isomer by restricting access to the ortho-positions within their pores.[5] Using a combination of a shape-selective zeolite catalyst and a Lewis acid can also enhance para-selectivity.[2]

  • Reaction Temperature: Lowering the reaction temperature can often improve para-selectivity. For example, in the bromination of fluorobenzene, selectivities as high as 97-98% for the para-isomer were reported at temperatures between 0 to -20°C.[2]

  • Brominating Agent: Using N-bromosuccinimide in tetrabutylammonium bromide has been shown to achieve predominant para-selective mono-bromination of activated aromatic compounds.[3]

Q2: What are the advantages of using N-bromosuccinimide (NBS) over molecular bromine (Br₂)?

A2: NBS offers several advantages over Br₂:

  • Handling: NBS is a crystalline solid that is easier and safer to handle than the highly corrosive and volatile liquid bromine.[6]

  • Selectivity: NBS is generally a milder and more selective brominating agent, which can help to prevent over-bromination.[7]

  • In Situ Generation of Low Br₂ Concentration: In the presence of an acid, NBS can generate a low concentration of Br₂ in situ, which helps to control the reaction.

Q3: Can the formation of mono-brominated impurities be controlled in radical brominations?

A3: Yes, selectivity in radical brominations is influenced by the stability of the resulting radical intermediate. Tertiary C-H bonds are generally more reactive towards radical bromination than secondary or primary C-H bonds.[8] To favor mono-bromination at a specific site:

  • Use of N-Bromoamides and Visible Light: This method allows for site-selective aliphatic C-H bromination.[9]

  • Control of Initiators: The choice and concentration of the radical initiator can influence the reaction's selectivity.

Q4: Are there "greener" methods to perform brominations and avoid hazardous reagents?

A4: Yes, several approaches aim to make bromination reactions more environmentally friendly:

  • In Situ Generation of Bromine: Generating bromine in situ from bromide salts (e.g., NaBr or HBr) with an oxidant like hydrogen peroxide or Oxone® avoids the handling and storage of molecular bromine.[3][7][10]

  • Flow Chemistry: Performing brominations in a continuous flow reactor enhances safety by minimizing the amount of hazardous material present at any given time and allows for precise control of reaction parameters, leading to improved selectivity.[10]

  • Aerobic Bromination: Using air or oxygen as the oxidant in the presence of a suitable catalyst is a green and sustainable method.[7][11]

Experimental Protocols

Protocol 1: Selective para-Bromination of an Activated Aromatic Compound using NBS and Zeolite

This protocol is based on the principle of using a shape-selective catalyst to enhance para-selectivity.

  • Materials: Activated aromatic substrate, N-bromosuccinimide (NBS), H-Y zeolite catalyst, and a suitable solvent (e.g., dichloromethane).

  • Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Procedure: a. To a solution of the activated aromatic substrate in the solvent, add the H-Y zeolite catalyst. b. Stir the mixture at room temperature for 15 minutes. c. Add NBS in one portion. d. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture to room temperature. f. Filter off the zeolite catalyst and wash it with the solvent. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by column chromatography to isolate the desired para-brominated isomer.

Protocol 2: In Situ Generation of Bromine for Mono-bromination in a Flow Reactor

This protocol describes a safer and more controlled method for bromination.[10]

  • Materials: Substrate, hydrobromic acid (HBr), sodium hypochlorite (NaOCl) as an oxidant, sodium sulfite (Na₂SO₃) for quenching, and a suitable solvent.

  • Setup: A continuous flow reactor system with multiple pumps, mixing tees, and reactor coils.

  • Procedure: a. Prepare separate solutions of the substrate, HBr, and NaOCl in the chosen solvent. b. Pump the HBr and NaOCl solutions into a mixing tee to generate bromine in situ. c. Immediately mix the resulting bromine stream with the substrate solution in a second mixing tee. d. Pass the reaction mixture through a heated reactor coil for a specific residence time to allow for the bromination to occur. e. Introduce a solution of Na₂SO₃ into the stream after the reactor coil to quench any unreacted bromine. f. Collect the product stream for workup and purification.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Substrate Solution C Combine Reactants at Controlled Temperature A->C B Prepare Brominating Agent Solution B->C D Monitor Reaction by TLC/GC/LC C->D E Quench Reaction D->E Reaction Complete F Aqueous Workup E->F G Purification (e.g., Column Chromatography) F->G H Isolated Mono-brominated Product G->H

Caption: A generalized experimental workflow for a bromination reaction.

troubleshooting_logic start Reaction Outcome Unsatisfactory polybromination Poly-bromination Observed? start->polybromination low_conversion Low Conversion? polybromination->low_conversion No decrease_temp Decrease Temperature polybromination->decrease_temp Yes slow_addition Use Slower Addition of Brominating Agent polybromination->slow_addition Yes increase_temp Increase Temperature/Time low_conversion->increase_temp Yes stronger_reagent Use Stronger Brominating Agent/Catalyst low_conversion->stronger_reagent Yes end Optimized Reaction low_conversion->end No decrease_temp->end slow_addition->end increase_temp->end stronger_reagent->end

Caption: A decision tree for troubleshooting common bromination issues.

References

Technical Support Center: HPLC Methods for Resolving Impurities in 2,5-dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 2,5-dibromo-4-nitro-1H-imidazole and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC column and mobile phase for analyzing this compound?

A reversed-phase C18 column is a common and effective choice for the separation of small, polar, aromatic compounds like this compound. A typical starting mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape and resolution, it is often beneficial to add an acid modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent percentage, is generally recommended to effectively resolve impurities with different polarities.

Q2: What are the likely impurities I might encounter during the analysis of this compound?

Potential impurities can originate from the synthetic route or from degradation. These may include:

  • Starting Materials: Unreacted 4-nitroimidazole or other precursors.

  • Intermediates: Monobrominated species such as 2-bromo-4-nitro-1H-imidazole or 5-bromo-4-nitro-1H-imidazole.

  • Isomers: Positional isomers like 2,4-dibromo-5-nitro-1H-imidazole, if the synthesis conditions allow for it.

  • Degradation Products: Products resulting from hydrolysis, photolysis, or thermal degradation. The nitro group can be susceptible to reduction, and the bromine atoms can be subject to nucleophilic displacement.

Q3: My peak shape is poor (e.g., tailing or fronting). What are the common causes and solutions?

Poor peak shape is a frequent issue in HPLC. Here are some common causes and their solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute your sample or reduce the injection volume.

  • Secondary Silanol Interactions: The acidic silanol groups on the silica backbone of the stationary phase can interact with basic sites on the analyte, causing peak tailing. Solution: Add a competing acid like TFA (0.05-0.1%) to the mobile phase to mask the silanols.

  • Column Void or Contamination: A void at the head of the column or contamination from previous samples can distort peak shape. Solution: Try flushing the column with a strong solvent. If that fails, reversing the column (if permitted by the manufacturer) for a short flush may help. Ultimately, the column may need to be replaced.

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks 1. Injector or pump malfunction. 2. Sample degradation. 3. Incorrect detection wavelength.1. Perform system checks and purge the pump and injector. 2. Prepare a fresh sample and keep it protected from light and heat. 3. Verify the UV absorbance maximum for your compound and set the detector accordingly.
Inconsistent Retention Times 1. Leak in the system. 2. Inconsistent mobile phase composition. 3. Fluctuations in column temperature.1. Check all fittings for leaks, especially between the pump and injector. 2. Ensure mobile phases are well-mixed and degassed. 3. Use a column oven to maintain a stable temperature.
Poor Resolution Between Peaks 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Optimize the gradient slope; a shallower gradient often improves resolution. 2. Try a column with a different stationary phase (e.g., Phenyl-Hexyl) or a higher surface area C18. 3. Reduce the flow rate to increase the number of theoretical plates.
High Backpressure 1. Blockage in the system (e.g., guard column, frits). 2. Mobile phase precipitation. 3. Column contamination/degradation.1. Systematically remove components (start with the guard column) to locate the blockage. 2. Ensure all mobile phase components are fully miscible and filtered. 3. Flush the column with a series of strong solvents. If pressure remains high, replace the column.

Experimental Protocols

Below is a general-purpose HPLC method that can serve as a starting point for the analysis of this compound. This method will likely require optimization for specific impurity profiles.

Table 1: Example HPLC Method Parameters

ParameterCondition
Stationary Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm
Injection Volume 5 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Visualizations

HPLC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis MobilePhase Prepare & Degas Mobile Phases A and B SystemPrep Equilibrate HPLC System with Initial Conditions MobilePhase->SystemPrep Sample Accurately Weigh & Dissolve Sample in Diluent Inject Inject Sample onto Column Sample->Inject SystemPrep->Inject Run Execute Gradient Program Inject->Run Detect Monitor Eluent with UV Detector Run->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Identify Identify Main Peak and Impurity Peaks Integrate->Identify Quantify Calculate Impurity Levels (e.g., % Area) Identify->Quantify

Caption: Standard experimental workflow for HPLC impurity analysis.

Troubleshooting_Logic Problem Poor Peak Resolution CheckGradient Is Gradient Slope Optimal? Problem->CheckGradient CheckSolvent Is Organic Solvent Choice Correct? CheckGradient->CheckSolvent Yes AdjustGradient Make Gradient Shallower CheckGradient->AdjustGradient No CheckColumn Is Column Chemistry Suitable? CheckSolvent->CheckColumn Yes ChangeSolvent Try Methanol instead of Acetonitrile (or vice versa) CheckSolvent->ChangeSolvent No CheckFlow Is Flow Rate Too High? CheckColumn->CheckFlow Yes ChangeColumn Test a Different Stationary Phase (e.g., Phenyl-Hexyl) CheckColumn->ChangeColumn No ReduceFlow Reduce Flow Rate (e.g., from 1.0 to 0.8 mL/min) CheckFlow->ReduceFlow Yes Resolved Resolution Acceptable CheckFlow->Resolved No AdjustGradient->Resolved ChangeSolvent->Resolved ChangeColumn->Resolved ReduceFlow->Resolved

Caption: Logical decision tree for troubleshooting poor peak resolution.

Technical Support Center: Regioselectivity in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the regioselectivity of nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it a common issue in nucleophilic substitution?

A1: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or atom over other possible positions. In nucleophilic substitution, a reaction is regioselective if the nucleophile preferentially attacks one of several possible electrophilic centers, leading to the formation of one constitutional isomer over others.[1][2] This becomes a significant challenge when a substrate has multiple reactive sites, potentially leading to a mixture of products, which complicates purification and reduces the yield of the desired compound.[3]

Q2: What are the primary factors that control the regioselectivity of a nucleophilic substitution reaction?

A2: The outcome of a regioselective reaction is primarily governed by a balance of several factors:

  • Electronic Effects: The distribution of electron density in the substrate plays a crucial role. Nucleophiles are generally attracted to the most electron-deficient (electrophilic) site. Inductive effects and resonance can influence which carbon atom bears a greater partial positive charge.[3][4]

  • Steric Hindrance: The physical bulk of substituents near a reactive center can block the nucleophile's approach. In sterically demanding situations, the nucleophile will preferentially attack the less hindered site.[3][5] This is a dominant factor in S\sub>N2 reactions.[5][6]

  • Reaction Mechanism (S\sub>N1 vs. S\sub>N2): The operative mechanism is critical. S\sub>N2 reactions are highly sensitive to steric hindrance, favoring attack at the least substituted carbon.[7] In contrast, S\sub>N1 reactions proceed through a carbocation intermediate, and the nucleophile will attack the carbon that can form the most stable carbocation (tertiary > secondary > primary).[8]

  • Solvent: The choice of solvent can influence the reaction mechanism and the nucleophile's reactivity. Protic solvents can solvate nucleophiles, reducing their reactivity, and can favor S\sub>N1 pathways by stabilizing carbocation intermediates.[9][10]

  • Leaving Group: While the leaving group's ability primarily affects the reaction rate, its departure is what creates the electrophilic site, and its nature can influence the stability of the transition state.[9][11]

Q3: I am getting an unexpected regioisomer in my reaction involving an allylic substrate. What is happening?

A3: Reactions with allylic electrophiles, particularly under S\sub>N1 conditions, can often yield a mixture of regioisomers. This occurs because the carbocation intermediate formed is resonance-stabilized, delocalizing the positive charge across two different carbon atoms. Consequently, the nucleophile can attack at either of these electrophilic positions, leading to multiple products.[12][13] If you observe a rearranged product, it is a strong indicator of a carbocation intermediate and an S\sub>N1-like mechanism.[14]

Q4: My reaction with an ambident nucleophile is not selective. How can I control which atom attacks?

A4: An ambident nucleophile has two or more reactive atoms that can attack an electrophile.[15][16] Controlling the regioselectivity depends heavily on the Hard-Soft Acid-Base (HSAB) principle and the reaction mechanism.[1]

  • S\sub>N1 Conditions: The hard carbocation intermediate (a hard acid) will preferentially react with the more electronegative, "harder" atom of the nucleophile (e.g., the oxygen of an enolate).[1][15]

  • S\sub>N2 Conditions: The softer electrophilic carbon of the substrate (a soft acid) will be attacked by the less electronegative, "softer" atom (e.g., the carbon of an enolate).[1][15] Factors like the solvent and the counter-ion can also influence the outcome.[15]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Epoxide Ring-Opening

Problem: My epoxide ring-opening reaction is producing a mixture of regioisomers, or the major product is not the one I expected.

Analysis: The regioselectivity of nucleophilic attack on an unsymmetrical epoxide is determined by the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile (strong vs. weak).[6][17]

Troubleshooting Steps:

  • Confirm Your Reaction Conditions:

    • Basic or Neutral Conditions (Strong Nucleophile): Under these conditions, the reaction follows an S\sub>N2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide.[6][17] If you are getting the wrong isomer, ensure your conditions are truly neutral or basic and that your nucleophile is sufficiently strong (e.g., RO\sup>-, CN\sup>-, R-MgBr).

    • Acidic Conditions (Weak Nucleophile): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a mechanism with significant S\sub>N1 character. The nucleophile attacks the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state.[6][8][18] If your goal is to attack the more substituted carbon, ensure your catalyst is a sufficiently strong acid.

  • Evaluate the Substrate: For epoxides with primary and secondary carbons, the steric effect usually dominates even under acidic conditions, favoring attack at the less substituted carbon.[17] True S\sub>N1-like regioselectivity is most pronounced when one of the epoxide carbons is tertiary.[6][17]

Summary of Expected Outcomes:

ConditionNucleophileMechanismSite of AttackPrimary Product
Basic / NeutralStrong (e.g., RO⁻, CN⁻)S\sub>N2Less substituted carbonMore substituted alcohol
AcidicWeak (e.g., H₂O, ROH)S\sub>N1-likeMore substituted carbonLess substituted alcohol
Guide 2: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (S\sub>NAr)

Problem: I am attempting an S\sub>NAr reaction on a polysubstituted aromatic ring and obtaining a mixture of isomers.

Analysis: Regioselectivity in S\sub>NAr reactions is dictated by the electronic effects of the substituents on the ring. The reaction proceeds via a negatively charged intermediate (Meisenheimer complex), and its stability determines the outcome.[19][20]

Troubleshooting Steps:

  • Analyze Ring Activation: S\sub>NAr requires the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -SO₃H, positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.[21] If your reaction is slow or non-selective, your ring may not be sufficiently activated.

  • Identify the Most Stable Intermediate: Draw the resonance structures for the Meisenheimer complex that would be formed from nucleophilic attack at each possible position. The position that allows the negative charge to be delocalized onto an EWG will be the most favored.[21]

  • Consider Steric Effects: While electronics are dominant, significant steric hindrance from a bulky group ortho to the leaving group can disfavor or prevent nucleophilic attack at that site.[4]

  • Leaving Group Ability: Fluoride is an excellent leaving group in S\sub>NAr contexts because its high electronegativity strongly activates the carbon for the initial nucleophilic attack, which is often the rate-determining step.[21]

Experimental Protocols

Protocol 1: Determining the Regioselectivity of Acid-Catalyzed Methanolysis of Styrene Oxide

This experiment demonstrates the regioselective ring-opening of an unsymmetrical epoxide under acidic conditions.

Objective: To synthesize and quantify the two possible regioisomers formed from the reaction of styrene oxide with methanol under acidic catalysis and to determine the regioselectivity of the reaction.

Materials:

  • Styrene oxide

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) - catalyst

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve styrene oxide (e.g., 1.20 g, 10 mmol) in anhydrous methanol (25 mL).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 5% sodium bicarbonate solution until the effervescence ceases. This neutralizes the sulfuric acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 30 mL of water. Shake gently and allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with 30 mL of water and then 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis:

    • Obtain the total mass of the crude product oil.

    • Analyze the product mixture using GC-MS to identify the two regioisomers: 2-methoxy-2-phenylethanol (product of attack at the more substituted carbon) and 2-methoxy-1-phenylethanol (product of attack at the less substituted carbon).

    • Determine the ratio of the two isomers from the integration of the peaks in the gas chromatogram.

    • Further confirm the structure of the major product using ¹H and ¹³C NMR spectroscopy.

Visualizations

Troubleshooting_Regioselectivity start Issue: Poor or Unexpected Regioselectivity q_mechanism What is the likely mechanism? (Sₙ1 vs. Sₙ2) start->q_mechanism q_nucleophile Is the nucleophile ambident? start->q_nucleophile sn1_path Sₙ1 or Sₙ1-like q_mechanism->sn1_path  Carbocation intermediate sn2_path Sₙ2 q_mechanism->sn2_path  Concerted attack q_carbocation Is carbocation rearrangement possible? sn1_path->q_carbocation q_sterics Which site is less sterically hindered? sn2_path->q_sterics rearrangement Observed product is from a rearranged carbocation. Consider hydride/alkyl shifts. q_carbocation->rearrangement Yes no_rearrangement Attack occurs at the most substituted carbon to form the most stable carbocation. q_carbocation->no_rearrangement No steric_control Attack occurs at the least hindered position. This is the expected Sₙ2 product. q_sterics->steric_control Attack here electronic_override If attack is at the more hindered site, electronic effects may be overriding steric factors. Re-evaluate substrate. q_sterics->electronic_override Attack elsewhere ambident Regioselectivity depends on HSAB principle. Sₙ1 favors 'hard' atom attack; Sₙ2 favors 'soft' atom. q_nucleophile->ambident Yes

Caption: A flowchart for troubleshooting common regioselectivity issues.

Epoxide_Ring_Opening cluster_acid Acidic Conditions (Sₙ1-like) cluster_base Basic Conditions (Sₙ2) A_start Unsymmetrical Epoxide A_protonation Protonation of Epoxide Oxygen A_start->A_protonation + H⁺ A_transition Transition State (Carbocation-like) A_protonation->A_transition C-O bond weakens A_attack Nucleophile Attacks More Substituted Carbon A_transition->A_attack + Nu-H A_product Product A (Less Substituted Alcohol) A_attack->A_product B_start Unsymmetrical Epoxide B_attack Nucleophile Attacks Less Substituted Carbon B_start->B_attack + Nu⁻ B_intermediate Alkoxide Intermediate B_attack->B_intermediate B_product Product B (More Substituted Alcohol) B_intermediate->B_product + H₂O workup

Caption: Competing pathways for epoxide ring-opening reactions.

Experimental_Workflow step1 Step 1: Reaction Perform nucleophilic substitution on substrate with multiple reactive sites. step2 Step 2: Workup & Isolation Quench reaction. Extract and purify the crude product mixture. step1->step2 step3 Step 3: Separation & Quantification Inject mixture into GC-MS. Separate regioisomers. Integrate peak areas. step2->step3 step4 Step 4: Structural Analysis Isolate major product (e.g., via Prep-LC). Analyze via NMR and IR to confirm structure. step3->step4 Confirmation result {Result|Determine regiomeric ratio (e.g., 90:10).} step3->result

Caption: Workflow for determining the regioselectivity of a reaction.

References

Validation & Comparative

A Comparative Purity Analysis of 2,5-dibromo-4-nitro-1H-imidazole: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients, the accurate determination of purity is paramount. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of 2,5-dibromo-4-nitro-1H-imidazole. This compound is a key intermediate in the synthesis of various nitroimidazole-based drugs.[1][2][3] This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable analytical methodology for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For nitroimidazole compounds, a reverse-phase HPLC method with UV detection is a common approach.[4] A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include starting materials like 4-nitroimidazole or mono-brominated intermediates such as 2-bromo-4-nitro-1H-imidazole.[4]

Illustrative HPLC Purity Data

Below is a table summarizing hypothetical quantitative data obtained from an HPLC analysis of a batch of this compound.

CompoundRetention Time (min)Area (%)
4-nitroimidazole (Impurity A)2.50.15
2-bromo-4-nitro-1H-imidazole (Impurity B)4.20.50
This compound 6.8 99.30
Unknown Impurity8.10.05
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules.[4] For this compound, ¹H and ¹³C NMR are critical for confirming the correct regiochemistry of the bromine and nitro substituents on the imidazole ring.[4] While primarily a qualitative technique for structure verification, quantitative NMR (qNMR) can be employed for purity assessment by integrating the signals of the analyte against a certified internal standard. The presence of tautomerism in the imidazole ring, where a hydrogen atom can be located on either of the two nitrogen atoms, can complicate spectral interpretation.[4]

Illustrative NMR Purity Data

The following table presents hypothetical purity data for this compound as determined by ¹H-qNMR.

ParameterValue
Analyte Signal Integral1.00 (normalized)
Internal StandardMaleic Anhydride
Internal Standard Integral2.05
Molar Mass of Analyte270.87 g/mol
Molar Mass of Standard98.06 g/mol
Calculated Purity (w/w %) 99.1%

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Primary Use Quantitative purity and impurity profiling.Structural elucidation and confirmation. Can be used for quantitative analysis (qNMR).
Sensitivity High sensitivity, capable of detecting trace-level impurities.Generally lower sensitivity compared to HPLC, may not detect impurities below a certain threshold (e.g., <0.1%).
Resolution Excellent separation of closely related compounds.Can resolve signals from different compounds, but overlapping signals can be a challenge.
Quantitation Relative quantitation based on area percentage is straightforward. Absolute quantitation requires a certified reference standard.Can provide absolute quantitation (qNMR) against a certified internal standard without the need for a standard of the analyte.
Structural Info Provides retention time, which is not a direct indicator of structure.Provides detailed structural information, confirming the identity of the main component and potentially impurities.
Sample Throughput Relatively high, especially with modern UPLC systems.Lower throughput due to longer acquisition times for high-quality spectra.

Experimental Protocols

HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Acetonitrile/Water (50:50)

NMR Method (¹H-qNMR)
  • Spectrometer: 400 MHz

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Analyte Concentration: ~10 mg

  • Internal Standard: Maleic Anhydride (~5 mg, accurately weighed)

  • Pulse Program: Standard 30° pulse

  • Acquisition Time: 3 seconds

  • Relaxation Delay: 10 seconds

  • Number of Scans: 16

  • Data Processing: Integration of the analyte proton signal and the olefinic protons of the internal standard.

Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and NMR techniques.

G Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis cluster_3 Final Report A Weigh Sample and Internal Standard (for NMR) B Dissolve in Appropriate Solvent A->B C Inject Sample into HPLC B->C HPLC Sample G Acquire 1H NMR Spectrum B->G NMR Sample D Acquire Chromatogram C->D E Integrate Peak Areas D->E F Calculate Purity (%) E->F J Compare Results and Finalize Purity Report F->J H Integrate Analyte and Standard Signals G->H I Calculate Purity (w/w %) H->I I->J

Caption: Workflow for HPLC and NMR Purity Analysis.

Both HPLC and NMR are powerful techniques for the analysis of this compound. HPLC offers superior sensitivity and resolution for detecting and quantifying impurities, making it the preferred method for routine quality control and release testing. NMR, on the other hand, is unparalleled for structural confirmation and can provide accurate quantitative data (qNMR) without the need for a specific reference standard of the analyte. For comprehensive characterization, a combination of both techniques is often employed, with NMR confirming the identity and structure, and HPLC providing a detailed impurity profile. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity, absolute quantitation, or structural information.

References

A Definitive Guide to Macromolecular Structure Determination: A Comparative Analysis of X-ray Crystallography, Cryo-EM, and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a macromolecule's three-dimensional structure is paramount to understanding its function, mechanism of action, and potential as a therapeutic target. This guide provides an objective comparison of the three primary techniques for definitive structure determination: X-ray Crystallography, Cryogenic Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comprehensive overview of their performance, supported by experimental data, and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison at a Glance

The selection of a structural biology technique is often dictated by the specific characteristics of the target molecule and the research question at hand. The following table summarizes the key quantitative performance metrics for X-ray Crystallography, Cryo-EM, and NMR Spectroscopy.

FeatureX-ray CrystallographyCryogenic Electron Microscopy (Cryo-EM)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution Typically 1.5 - 3.5 Å; can reach sub-1 Å for well-ordered crystals[1][2]Typically 2 - 5 Å; can achieve near-atomic resolution (< 2 Å)[1][3]Provides an ensemble of structures; resolution is not defined in the same way as diffraction methods[1]
Molecular Weight (MW) Limitations No theoretical upper or lower limit, but crystallization of large complexes can be challenging[3][4]Ideal for large molecules and complexes (>150 kDa); challenging for small proteins (<50 kDa)[3][5]Optimal for smaller proteins (< 30-40 kDa)[6][7]
Sample Requirements (Concentration) 5-15 mg/mL (highly variable)~1 mg/mL for complexes, up to ~10 mg/mL for some membrane proteins[3]0.1 - 3 mM (~1-30 mg/mL depending on MW)[8]
Sample Requirements (Volume) ~1-10 µL for crystallization screens3-4 µL per grid[3]~500 µL[8]
Sample State Crystalline solidVitrified (frozen-hydrated) in solution[9][10]In solution, near-physiological conditions[7][11]
Dynamic Information Provides a static snapshot of a single conformation[5][6]Can capture multiple conformational states from a single dataset[11][12][13]Provides information on molecular dynamics and flexibility in solution[6][7][9]
Throughput Can be high-throughput with automated crystallization and data collection systems[3]Data collection can be time-consuming and computationally intensive[10]Data acquisition and analysis can be lengthy[14]

Experimental Protocols

X-ray Crystallography

The definitive determination of a molecular structure by X-ray crystallography relies on the formation of a well-ordered crystal.[15][16] The process involves the following key steps:

  • Protein Expression and Purification: A high-purity, homogeneous protein sample is essential.[16] This often involves heterologous expression followed by multiple chromatography steps.

  • Crystallization: The purified protein is subjected to a wide range of conditions (e.g., precipitants, buffers, salts) to induce the formation of diffraction-quality crystals.[17][18] This is often the most challenging and empirical step.

  • X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.[3][16] The diffracted X-rays are recorded on a detector as a series of spots.[15][16]

  • Data Processing and Structure Solution: The diffraction pattern is analyzed to determine the unit cell dimensions and space group.[15] The "phase problem" is solved using methods like Molecular Replacement or experimental phasing to calculate an electron density map.[18][19]

  • Model Building and Refinement: An atomic model of the macromolecule is built into the electron density map and refined to best fit the experimental data.[18]

XRay_Crystallography_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Protein_Expression Protein Expression & Purification Crystallization Crystallization Protein_Expression->Crystallization XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Final_Structure Final Structure Model_Building->Final_Structure

X-ray Crystallography Workflow

Cryogenic Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structure of large and complex macromolecules without the need for crystallization.[10][20]

  • Sample Preparation and Vitrification: A small volume of the purified sample is applied to a specialized grid, blotted to create a thin film, and then rapidly plunged into liquid ethane.[9][21] This process, known as vitrification, freezes the sample in a near-native, hydrated state without forming ice crystals.[9]

  • Data Collection: The vitrified grid is transferred to a transmission electron microscope under cryogenic conditions.[9] Thousands of two-dimensional projection images of the randomly oriented particles are collected.[9][21]

  • Image Processing: The collected images are processed to correct for instrument-based distortions and to enhance the signal-to-noise ratio.[9] Individual particles are picked from the micrographs.

  • 2D Classification and 3D Reconstruction: The picked particles are classified into different views, and these 2D class averages are then used to reconstruct a 3D model of the macromolecule.[20]

  • Model Building and Refinement: An atomic model is built into the 3D density map and refined.

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Sample_Purification Sample Purification Grid_Preparation Grid Preparation & Vitrification Sample_Purification->Grid_Preparation Data_Acquisition Data Acquisition (TEM) Grid_Preparation->Data_Acquisition Image_Processing Image Processing Data_Acquisition->Image_Processing Particle_Picking Particle Picking & 2D Classification Image_Processing->Particle_Picking Reconstruction 3D Reconstruction Particle_Picking->Reconstruction Model_Building Model Building & Refinement Reconstruction->Model_Building Final_Structure Final Structure Model_Building->Final_Structure NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Analysis cluster_structure_determination Structure Determination Isotopic_Labeling Isotopic Labeling Sample_Purification Sample Purification Isotopic_Labeling->Sample_Purification NMR_Data_Acquisition NMR Data Acquisition Sample_Purification->NMR_Data_Acquisition Resonance_Assignment Resonance Assignment NMR_Data_Acquisition->Resonance_Assignment Restraint_Generation Structural Restraint Generation Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation Restraint_Generation->Structure_Calculation Structure_Ensemble Structure Ensemble Structure_Calculation->Structure_Ensemble

References

Reactivity Showdown: Di-brominated vs. Mono-brominated Nitroimidazoles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized heterocyclic compounds is paramount for the design of novel therapeutics. This guide provides a comparative analysis of the reactivity of di-brominated and mono-brominated nitroimidazoles, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr).

The introduction of bromine atoms and a nitro group to the imidazole ring significantly influences its electron density and, consequently, its reactivity. The strongly electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, a fundamental reaction in the synthesis of more complex molecules. This guide will delve into the nuanced differences in reactivity between di-brominated and mono-brominated nitroimidazoles, supported by illustrative data and detailed experimental methodologies.

Comparative Reactivity Analysis

The reactivity of brominated nitroimidazoles in SNAr reactions is dictated by the number and position of both the bromine and nitro substituents. The nitro group, a powerful electron-withdrawing group, activates the imidazole ring for nucleophilic attack. Generally, a halogen positioned ortho or para to the nitro group is more readily displaced. In the case of di-brominated nitroimidazoles, the presence of a second bromine atom can further influence the electronic environment of the ring and the reactivity of each bromine atom.

For instance, in 1-methyl-2-nitroimidazoles, a bromine atom at the C5 position is more activated by the C2-nitro group than a bromine atom at the C4 position. This increased reactivity is attributed to the more effective resonance stabilization of the Meisenheimer complex intermediate formed during the nucleophilic attack at C5.

When comparing a di-brominated nitroimidazole, such as 4,5-dibromo-1-methyl-2-nitroimidazole, with its mono-brominated counterparts, like 4-bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole, the di-brominated species is generally expected to be more reactive. This is due to the cumulative electron-withdrawing effect of the two bromine atoms, which further depletes the electron density of the imidazole ring, making it more susceptible to nucleophilic attack. However, the reactivity of a specific bromine atom on the di-brominated ring will be position-dependent.

Quantitative Reactivity Data

While specific experimental kinetic data from a direct comparative study was not available in the public domain at the time of this review, the following table provides an illustrative comparison of hypothetical second-order rate constants (k) for the reaction of various brominated 1-methyl-2-nitroimidazoles with a model thiol nucleophile, such as glutathione. This data is intended to represent the expected trends in reactivity based on the principles of physical organic chemistry.

CompoundBromine Position(s)Hypothetical Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Reactivity
4-Bromo-1-methyl-2-nitroimidazole41.5 x 10⁻³1.0
5-Bromo-1-methyl-2-nitroimidazole58.0 x 10⁻³5.3
4,5-Dibromo-1-methyl-2-nitroimidazole4,5 (attack at C5)2.5 x 10⁻²16.7

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected reactivity trends. Actual experimental values may vary.

Experimental Protocols

The following are detailed methodologies for the synthesis of the compared compounds and a general protocol for the kinetic analysis of their reactivity with a thiol nucleophile.

Synthesis of Brominated Nitroimidazoles

1. Synthesis of 4,5-Dibromo-1-methyl-2-nitroimidazole: Treatment of 1-methyl-2-nitroimidazole with an excess of bromine in an aqueous solution results in rapid di-bromination, yielding 4,5-dibromo-1-methyl-2-nitroimidazole.

2. Synthesis of 4-Bromo- and 5-Bromo-1-methyl-2-nitroimidazole: Controlled mono-bromination of 1-methyl-2-nitroimidazole can be achieved by reacting it with a limited amount of a brominating agent, such as N-bromosuccinimide (NBS), in a less polar solvent like dioxane. This typically results in a mixture of 4-bromo- and 5-bromo-1-methyl-2-nitroimidazole, which can then be separated by chromatography.

Kinetic Analysis of Nucleophilic Aromatic Substitution

This protocol describes a general method for determining the second-order rate constants for the reaction of brominated nitroimidazoles with a thiol, such as glutathione (GSH).

Materials:

  • Brominated nitroimidazole substrate (e.g., 4,5-dibromo-1-methyl-2-nitroimidazole)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

  • Stopped-flow apparatus (for fast reactions)

Procedure:

  • Prepare stock solutions of the brominated nitroimidazole and glutathione in the phosphate buffer.

  • Maintain the reaction temperature at a constant value (e.g., 25°C or 37°C) using a thermostatted cell holder in the spectrophotometer.

  • Initiate the reaction by rapidly mixing the substrate and nucleophile solutions under pseudo-first-order conditions (i.e., [GSH] >> [substrate]).

  • Monitor the reaction progress by observing the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.

  • Record the absorbance data over time.

  • Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance vs. time data to a single exponential decay function.

  • Calculate the second-order rate constant (k) by dividing kobs by the concentration of the excess nucleophile ([GSH]).

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

sn_ar_mechanism Reactants Brominated Nitroimidazole + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products Substituted Nitroimidazole + Bromide Intermediate->Products Loss of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis 1-methyl-2-nitroimidazole 1-methyl-2-nitroimidazole Bromination Bromination 1-methyl-2-nitroimidazole->Bromination Br2 or NBS Di-bromo Product Di-bromo Product Bromination->Di-bromo Product Mono-bromo Mixture Mono-bromo Mixture Bromination->Mono-bromo Mixture Chromatography Chromatography Mono-bromo Mixture->Chromatography 4-bromo Isomer 4-bromo Isomer Chromatography->4-bromo Isomer 5-bromo Isomer 5-bromo Isomer Chromatography->5-bromo Isomer Brominated Substrate Brominated Substrate Mix Mix Brominated Substrate->Mix Glutathione Glutathione Glutathione->Mix Spectrophotometry UV-Vis Monitoring Mix->Spectrophotometry Data Analysis Calculate Rate Constants Spectrophotometry->Data Analysis

Caption: Workflow for synthesis and kinetic analysis.

reactivity_comparison dibromo 4,5-Dibromo-1-methyl-2-nitroimidazole High Reactivity mono5 5-Bromo-1-methyl-2-nitroimidazole Moderate Reactivity dibromo:f0->mono5:f0 > mono4 4-Bromo-1-methyl-2-nitroimidazole Low Reactivity mono5:f0->mono4:f0 >

Caption: Expected reactivity trend of brominated nitroimidazoles.

Validation of 2,5-Dibromo-4-nitro-1H-imidazole as a Superior API Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2,5-dibromo-4-nitro-1H-imidazole as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly in the context of nitroimidazole-based drugs such as Delamanid and Pretomanid. Through a detailed comparison with alternative synthetic strategies, supported by experimental data and protocols, this document demonstrates the efficiency and reliability of utilizing this compound in pharmaceutical development.

Executive Summary

The synthesis of nitroimidazole-based APIs is a critical area of pharmaceutical research, with drugs like Delamanid and Pretomanid being vital in the treatment of multidrug-resistant tuberculosis. The selection of an optimal precursor is paramount to ensure high yield, purity, and cost-effectiveness of the final API. This guide establishes this compound as a preferred precursor through a two-step process involving its synthesis and subsequent selective debromination to the key intermediate, 2-bromo-4-nitro-1H-imidazole. This pathway is compared with alternative routes, highlighting its advantages in terms of yield, purity, and process safety.

Comparative Analysis of Synthetic Routes

The primary route to the crucial intermediate, 2-bromo-4-nitro-1H-imidazole, involves the dibromination of 4-nitroimidazole to form this compound, followed by selective debromination. An alternative approach involves the direct synthesis from other precursors or different halogenated intermediates. The following table summarizes the quantitative data for these comparative routes.

ParameterRoute 1: Via this compoundAlternative Route: Direct Synthesis/Other Intermediates
Starting Material 4-nitroimidazole2-chloro-4-nitro-1H-imidazole or (R)-Glycidol derivatives
Key Intermediate This compound Varies (e.g., protected glycidol derivatives)
Overall Yield of 2-bromo-4-nitro-1H-imidazole ~57-60%[1]Varies, can be lower in multi-step syntheses (e.g., 10% for a Pretomanid synthesis not using the dibromo intermediate)[2]
Purity of 2-bromo-4-nitro-1H-imidazole High purity, often >99%[1]Purity can be variable and may require extensive purification[2]
Number of Steps to Key Intermediate 2Can be more, depending on the protecting group strategy[2]
Key Reagents & Conditions Bromine, NaHCO3; then KI, Na2SO3HBr/H2O2, protecting groups (e.g., TBS), various coupling reagents[1]
Process Safety Considerations Avoids potentially explosive intermediates[1]May involve hazardous reagents and protecting group manipulations[3]

Signaling Pathways and Experimental Workflows

To visually represent the synthetic pathways and validation processes, the following diagrams have been generated using Graphviz.

G cluster_0 Route 1: Via this compound cluster_1 Alternative Route 4-nitroimidazole 4-nitroimidazole This compound This compound 4-nitroimidazole->this compound Dibromination 2-bromo-4-nitro-1H-imidazole 2-bromo-4-nitro-1H-imidazole This compound->2-bromo-4-nitro-1H-imidazole Selective Debromination API (e.g., Pretomanid) API (e.g., Pretomanid) 2-bromo-4-nitro-1H-imidazole->API (e.g., Pretomanid) Other Precursors Other Precursors Intermediate A Intermediate A Other Precursors->Intermediate A Intermediate B Intermediate B Intermediate A->Intermediate B API (e.g., Pretomanid)_alt API (e.g., Pretomanid) Intermediate B->API (e.g., Pretomanid)_alt

Caption: Synthetic pathways to nitroimidazole APIs.

G Precursor Synthesis Precursor Synthesis Purity Analysis Purity Analysis Precursor Synthesis->Purity Analysis Stability Studies Stability Studies Precursor Synthesis->Stability Studies API Synthesis API Synthesis Purity Analysis->API Synthesis Final API Validation Final API Validation API Synthesis->Final API Validation

Caption: Experimental workflow for precursor validation.

G Precursor Precursor Yield Yield Precursor->Yield Purity Purity Precursor->Purity Cost Cost Precursor->Cost Safety Safety Precursor->Safety

Caption: Logical relationship for precursor comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound

This protocol is adapted from established kilogram-scale synthesis procedures.[4][5]

  • Reaction Setup: In a suitable reactor, a mixture of 4-nitroimidazole, sodium bicarbonate, and water is stirred vigorously.

  • Bromination: Bromine is added dropwise to the mixture at a controlled temperature (typically room temperature). The reaction is monitored for foaming.

  • Heating: The reaction mixture is then heated to 50-55°C and stirred for several hours to ensure complete reaction.

  • Work-up: After cooling, the mixture is acidified with concentrated hydrochloric acid under an ice bath.

  • Isolation: The resulting crystals of this compound are collected by filtration, washed with water, and dried.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method is suitable for the purity assessment of this compound and related compounds.[6]

  • Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., phosphate or formate buffer). A typical mobile phase could be a mixture of methanol and 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.2.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength suitable for nitroimidazoles (e.g., 310 nm or 315 nm).[8][9]

  • Injection Volume: 20 µL.

  • Potential Impurities to Monitor: 4-nitroimidazole (starting material) and 2-bromo-4-nitro-1H-imidazole (mono-brominated intermediate).

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the synthesis.

  • Stationary Phase: Silica gel 60 F254 plates.[10]

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1, v/v) is often effective for separating nitroimidazole derivatives.[10] For more complex mixtures, a mobile phase of chloroform, methanol, and diethylamine (9:1:1, v/v/v) can be used.[11]

  • Visualization: The plates can be visualized under UV light (254 nm).

Forced Degradation (Stress) Studies

Forced degradation studies are conducted to assess the intrinsic stability of the precursor and to develop stability-indicating analytical methods, in accordance with ICH guidelines.[12][13][14][15][16]

  • Acid and Base Hydrolysis: The precursor is subjected to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature or elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: The precursor is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: The solid precursor is exposed to dry heat (e.g., 80-120°C) for a specified period.

  • Photostability: The precursor is exposed to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: The stressed samples are analyzed by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. The target degradation is typically in the range of 5-20%.[13]

Conclusion

The data and protocols presented in this guide validate this compound as a highly effective and reliable precursor for the synthesis of nitroimidazole-based APIs. The synthetic route via this dibrominated intermediate offers significant advantages in terms of overall yield, purity of the key 2-bromo-4-nitro-1H-imidazole intermediate, and process safety when compared to alternative strategies. The provided experimental protocols for synthesis, purity analysis, and stability testing offer a robust framework for researchers and drug development professionals to efficiently and confidently utilize this compound in their pharmaceutical development programs.

References

A Comparative Guide to Identifying Impurities of 2,5-dibromo-4-nitro-1H-imidazole by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the identification and characterization of potential impurities in 2,5-dibromo-4-nitro-1H-imidazole. The presented data and protocols are intended to assist in developing robust analytical strategies for purity assessment, ensuring the quality and safety of drug substances.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. As with any synthetic chemical, impurities can arise from the starting materials, intermediates, byproducts, and degradation products. Rigorous identification and quantification of these impurities are critical for regulatory compliance and to ensure the safety and efficacy of the final drug product. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information.[1]

Potential Impurities in this compound

The primary route for the synthesis of this compound involves the direct bromination of 4-nitroimidazole in the presence of a base like sodium bicarbonate.[2] Based on this synthesis, several process-related impurities can be anticipated. The table below summarizes these potential impurities, their chemical structures, and their expected mass-to-charge ratios ([M-H]⁻) in negative ion electrospray ionization (ESI) mass spectrometry, which is often favorable for nitroaromatic compounds.[3][4] The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in M and M+2 peaks for all bromine-containing species.[5][6]

Table 1: Potential Impurities and their Mass Spectrometric Data

Impurity NameChemical StructureMolecular FormulaMonoisotopic Mass (Da)Expected [M-H]⁻ m/z (⁷⁹Br/⁸¹Br)
4-nitro-1H-imidazole (Starting Material)4-nitro-1H-imidazole structureC₃H₃N₃O₂113.02112.02
2-bromo-4-nitro-1H-imidazole (Mono-bromo Intermediate)2-bromo-4-nitro-1H-imidazole structureC₃H₂BrN₃O₂190.93189.92 / 191.92
This compound (Product) this compound structureC₃HBr₂N₃O₂268.84267.83 / 269.83 / 271.83
2,4-dibromo-5-nitro-1H-imidazole (Isomeric Impurity)2,4-dibromo-5-nitro-1H-imidazole structureC₃HBr₂N₃O₂268.84267.83 / 269.83 / 271.83
2,4,5-tribromo-1H-imidazole (Over-bromination)2,4,5-tribromo-1H-imidazole structureC₃HBr₃N₂304.77303.76 / 305.76 / 307.76 / 309.76

Experimental Protocols

A general experimental protocol for the identification of impurities in this compound using LC-MS/MS is provided below. This protocol can be adapted and optimized for specific instrumentation and impurity profiles.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.

  • Further dilute the stock solution as needed to achieve an appropriate concentration for LC-MS/MS analysis (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Method

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 or a pentafluorophenyl (PFP) column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Method

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Full Scan MS: m/z 50-500.

  • Tandem MS (MS/MS): Product ion scans of the expected precursor ions for the main compound and potential impurities (from Table 1). Collision energy should be optimized for each compound (typically in the range of 15-40 eV).

Visualizing the Workflow and Fragmentation

Impurity Identification Workflow

The following diagram illustrates the general workflow for identifying impurities in a pharmaceutical substance using LC-MS/MS.

Impurity_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Identification Sample Drug Substance Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration Dissolution->Filtration LC_Separation LC Separation Filtration->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection Full Scan MS ESI_Ionization->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Peak_Detection Peak Detection MS_Detection->Peak_Detection Fragmentation_Analysis Fragmentation Analysis MSMS_Fragmentation->Fragmentation_Analysis Mass_Matching Mass Matching Peak_Detection->Mass_Matching Structure_Elucidation Structure Elucidation Mass_Matching->Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: A flowchart outlining the key steps in impurity identification by LC-MS/MS.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in negative ion mode MS/MS. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as NO₂ or other small neutral molecules.

Fragmentation_Pathway Parent [M-H]⁻ m/z 267.8 / 269.8 / 271.8 (C₃Br₂N₃O₂)⁻ Loss_NO2 Loss of NO₂ [M-H-NO₂]⁻ m/z 221.8 / 223.8 / 225.8 (C₃Br₂N₂)⁻ Parent->Loss_NO2 - NO₂ (46 Da) Loss_Br Loss of Br [M-H-Br]⁻ m/z 188.9 / 190.9 (C₃HBrN₃O₂)⁻ Parent->Loss_Br - Br (79/81 Da) Loss_NO2_Br Loss of NO₂ and Br [M-H-NO₂-Br]⁻ m/z 142.9 / 144.9 (C₃BrN₂)⁻ Loss_NO2->Loss_NO2_Br - Br (79/81 Da) Loss_Br->Loss_NO2_Br - NO₂ (46 Da)

Caption: A proposed MS/MS fragmentation pathway for this compound.

Comparison of Mass Spectrometric Approaches

Analytical ApproachAdvantagesDisadvantagesBest Suited For
Full Scan LC-MS - Provides molecular weight information for all ionizable components. - Good for initial screening and detecting unexpected impurities.- Lacks structural information for definitive identification. - May have insufficient sensitivity for trace-level impurities.- Initial purity assessment and screening for unknown impurities.
LC-MS/MS (Product Ion Scan) - Provides structural information through fragmentation patterns. - High specificity and sensitivity. - Confident identification of known and related impurities.- Requires prior knowledge of the precursor ion's m/z. - May not detect impurities that do not fragment predictably.- Targeted identification and structural elucidation of specific impurities.
High-Resolution Mass Spectrometry (HRMS) - Provides highly accurate mass measurements, enabling elemental composition determination. - Increases confidence in impurity identification, especially for unknowns.- Higher instrument cost. - Data files can be large and require specialized software for analysis.- Unambiguous identification of unknown impurities and confirmation of elemental formulas.

Conclusion

The identification of impurities in this compound is effectively achieved using LC-MS/MS. A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities. By employing a systematic approach that combines high-performance liquid chromatography for separation with tandem mass spectrometry for detection and structural elucidation, researchers can confidently identify and characterize impurities. The use of high-resolution mass spectrometry further enhances the certainty of these identifications. The methods and data presented in this guide offer a solid foundation for developing and validating robust analytical procedures for the quality control of this compound and related pharmaceutical intermediates.

References

comparative yield analysis of different 2,5-dibromo-4-nitro-1H-imidazole syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,5-dibromo-4-nitro-1H-imidazole is a crucial building block in the synthesis of various pharmaceutical compounds, including the anti-tuberculosis drug Delamanid.[1] This guide provides a comparative analysis of different reported synthetic methods for this compound, focusing on reaction yields and experimental protocols to aid in the selection of the most suitable method for laboratory and industrial applications.

The primary synthetic route to this compound involves the direct bromination of 4-nitroimidazole.[2] Variations in reaction conditions, such as temperature, reaction time, and the scale of the reaction, have been reported to influence the final yield of the product. This analysis consolidates data from various sources to present a clear comparison of these methodologies.

Quantitative Yield and Reaction Condition Analysis

The following table summarizes the key quantitative data from different reported syntheses of this compound, all starting from 4-nitroimidazole.

Method Starting Material Reagents Solvent Reaction Temperature (°C) Reaction Time (h) Yield (%) Reference
Method 1 4-nitroimidazoleBromine, Sodium BicarbonateWater23-25, then 50-556, then 488.9[1][3]
Method 2 4-nitroimidazoleBromine, Sodium BicarbonateWater401267[3]
Method 3 4-nitroimidazoleBromine, Sodium BicarbonateWater25, then 50-55Not specifiedHigh (Kilogram-scale)[4]
Method 4 4-nitroimidazoleBromine, Sodium BicarbonateWater0-65680.0[5]
Method 5 5-nitro-1H-imidazole-4-carboxylic acidBromineNot specified0-300.3385.0[5]

Experimental Protocols

Below are the detailed experimental methodologies for the key synthetic routes cited in this comparison.

Method 1: High-Yield Laboratory Scale Synthesis

This method reports a high yield of 88.9%.[1][3]

  • A mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is stirred vigorously.

  • Bromine (106 ml, 2.07 mol) is added dropwise to the mixture at room temperature (23°C to 25°C) over 6 hours. Vigorous foaming may be observed.

  • The reaction mixture is then heated to 50°C to 55°C and stirred for an additional 4 hours.

  • After completion, the mixture is cooled in an ice bath to below 10°C, and water (400 ml) and concentrated hydrochloric acid (80 ml) are added.

  • The mixture is stirred for 1 hour, and the resulting crystals are collected by filtration.

  • The crystals are washed with water (400 ml) on the filter paper, followed by two dispersion washes with 800 ml of water.

  • The final product is air-dried at 50°C for 16 hours to yield a light yellow crystalline product.

Method 2: Alternative Laboratory Scale Synthesis

This protocol resulted in a 67% yield.[3]

  • 4-nitroimidazole (25 g, 221 mmol) and sodium bicarbonate (37.1 g, 442 mmol) are diluted with water (600 mL).

  • Bromine (30 mL, 620 mmol) is added dropwise while maintaining the temperature.

  • The reaction mixture is heated to 40°C and reacted for 12 hours.

  • The solid product is filtered, washed three times with toluene, and dried under reduced pressure.

Method 3: Kilogram-Scale Synthesis

This procedure is adapted for large-scale production.[4]

  • In a 20L reactor, 4-nitroimidazole (1500g), distilled water (13L), and sodium bicarbonate (2458g) are added and stirred.

  • Bromine (1565ml) is added dropwise while maintaining the temperature at 25°C.

  • After the addition is complete, the temperature is raised to 50-55°C, and stirring is continued until the reaction is complete.

  • The mixture is then cooled to 5°C and filtered.

  • The resulting solid is washed twice with distilled water and dried under vacuum to yield the product.

Synthesis Pathway Overview

The following diagram illustrates the general synthetic pathway for the formation of this compound from 4-nitroimidazole, which is the most commonly reported route.

Synthesis_Comparison cluster_start Starting Material cluster_methods Synthetic Methods (Bromination) cluster_product Final Product A 4-Nitroimidazole B1 Method 1 Br₂, NaHCO₃, H₂O 23-55°C, 10h Yield: 88.9% A->B1 B2 Method 2 Br₂, NaHCO₃, H₂O 40°C, 12h Yield: 67% A->B2 B3 Method 3 (Scale-up) Br₂, NaHCO₃, H₂O 25-55°C Yield: High A->B3 C This compound B1->C B2->C B3->C

References

A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of bromine atoms into the imidazole ring is a critical step in the synthesis of many pharmaceutical compounds. This guide provides an objective comparison between two key reagents in this chemical space: the versatile brominating agent N-bromosuccinimide (NBS) and the highly functionalized intermediate 2,5-dibromo-4-nitro-1H-imidazole.

While both compounds are central to the discourse on brominated imidazoles, their roles are fundamentally distinct. NBS is a widely used reagent for the electrophilic bromination of a variety of substrates, including imidazoles. In contrast, this compound is not a brominating agent for other molecules but is itself the product of an exhaustive bromination and a valuable precursor in pharmaceutical synthesis. This guide will elucidate these differing roles, providing experimental data and protocols for their synthesis and application.

N-Bromosuccinimide (NBS): The Versatile Brominating Agent

N-Bromosuccinimide is a convenient and safer alternative to liquid bromine for electrophilic bromination.[1][2] It is a crystalline solid that is easier to handle and measure.[2] For electron-rich aromatic systems like imidazole, NBS provides a source of electrophilic bromine for substitution onto the ring.

However, the high reactivity of the imidazole ring presents a challenge to achieving selective monobromination, often leading to mixtures of mono-, di-, and tri-brominated products. The regioselectivity and extent of bromination are highly dependent on the reaction conditions and the substituents already present on the imidazole ring. For instance, the bromination of 2-nitroimidazole with NBS yields 4,5-dibromo-2-nitroimidazole, demonstrating the influence of a deactivating group.

Performance Data for N-Bromosuccinimide in Imidazole Bromination
SubstrateReagentReaction ConditionsProduct(s)YieldReference
2-NitroimidazoleNBS (2 equiv.)DMF4,5-Dibromo-2-nitroimidazoleQuantitative[3]
1,2-Dimethyl-1H-imidazoleNBSMethanol5-Bromo-1,2-dimethyl-1H-imidazole and 4,5-dibromo-1,2-dimethyl-1H-imidazoleNot specified[4]
Imidazole2,4,4,6-Tetrabromocyclohexa-2,5-dienoneDichloromethane, Room temp.4-Bromo-1H-imidazoleHigh[5]

Note: The direct monobromination of unsubstituted imidazole with NBS is often low-yielding due to the formation of multiple products. For selective monobromination, alternative reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone have been reported to be more effective.[5]

Experimental Protocol: Bromination of 2-Nitroimidazole with NBS

This protocol describes the dibromination of 2-nitroimidazole, illustrating a case where NBS is used to brominate a substituted imidazole.

Materials:

  • 2-Nitroimidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-nitroimidazole in DMF.

  • Add two equivalents of N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Upon completion, the product, 4,5-dibromo-2-nitroimidazole, can be isolated by standard work-up procedures.

This reaction proceeds to the dibrominated product in near-quantitative yield, highlighting the utility of NBS for exhaustive bromination of deactivated imidazoles.[3]

This compound: The Specialized Intermediate

Contrary to being a brominating agent, this compound is a key synthetic intermediate, particularly in the production of the anti-tuberculosis drug Delamanid.[6][7] It is synthesized by the direct and exhaustive bromination of 4-nitroimidazole. The electron-withdrawing nitro group at the 4-position directs the incoming bromine atoms to the 2 and 5 positions.[8]

The synthetic value of this compound lies in the differential reactivity of its two bromine atoms, allowing for selective subsequent transformations. Specifically, it serves as a precursor to 2-bromo-4-nitroimidazole through selective debromination at the 5-position.[9] This monobrominated intermediate is then used in the construction of more complex pharmaceutical molecules.[7][8]

Synthesis Data for this compound
Starting MaterialReagentsReaction ConditionsProductYieldReference
4-NitroimidazoleBromine, Sodium Bicarbonate, Water1. Room temperature, 6h2. 50-55°C, 4hThis compound88.9%[6]
Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-nitroimidazole.

Materials:

  • 4-Nitroimidazole

  • Sodium Bicarbonate

  • Bromine

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • A mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is stirred vigorously.[6]

  • Bromine (106 ml, 2.07 mol) is added dropwise to the mixture at room temperature (23-25°C) over 6 hours.[6] Intense foaming may be observed.

  • The reaction mixture is then heated to 50-55°C and stirred for an additional 4 hours.[6]

  • After cooling in an ice bath to below 10°C, water (400 ml) and concentrated hydrochloric acid (80 ml) are added, and the mixture is stirred for 1 hour.[6]

  • The resulting crystals are collected by filtration, washed with water, and dried to yield this compound as a light yellow crystalline product.[6]

Visualizing the Chemical Pathways

To further clarify the distinct roles of these two compounds, the following diagrams illustrate their respective chemical transformations.

NBS_Bromination imidazole Imidazole products Mixture of: - Monobromoimidazole - Dibromoimidazole - Tribromoimidazole imidazole->products Electrophilic Bromination NBS NBS NBS->products

Caption: Electrophilic bromination of imidazole with NBS.

Dibromo_Synthesis_and_Use nitroimidazole 4-Nitroimidazole dibromo 2,5-Dibromo-4-nitro- 1H-imidazole nitroimidazole->dibromo Exhaustive Bromination bromine Br₂ bromine->dibromo monobromo 2-Bromo-4-nitro- 1H-imidazole dibromo->monobromo Selective Debromination delamanid Delamanid monobromo->delamanid Further Synthesis

References

Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of a synthetic reaction is paramount for ensuring the quality, safety, and efficacy of the final product. In the synthesis of 2,5-dibromo-4-nitro-1H-imidazole, a key intermediate in the development of novel therapeutics, the formation of reaction byproducts is a critical consideration. This guide provides a comparative analysis of the principal product and its major byproducts, supported by experimental data and detailed analytical protocols.

The primary route to this compound involves the direct bromination of 4-nitroimidazole.[1] This electrophilic substitution reaction, typically carried out in an aqueous medium with a base such as sodium bicarbonate, is designed to introduce two bromine atoms onto the imidazole ring.[2][3] However, incomplete reaction or side reactions can lead to the formation of impurities that require careful characterization and control.

Principal Reaction Products and Byproducts

The main product of the reaction is the desired this compound. The most significant byproducts identified are the unreacted starting material, 4-nitroimidazole, and the mono-brominated intermediate, 2-bromo-4-nitro-1H-imidazole.[1] The formation of the mono-brominated species is a direct consequence of incomplete bromination.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
4-nitro-1H-imidazoleC₃H₃N₃O₂113.074-nitro-1H-imidazole structure
2-bromo-4-nitro-1H-imidazoleC₃H₂BrN₃O₂191.972-bromo-4-nitro-1H-imidazole structure
This compoundC₃HBr₂N₃O₂270.87this compound structure

Structural Elucidation and Data Comparison

The structural identity of the desired product and its byproducts is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Comparative Spectroscopic Data

Compound1H NMR (DMSO-d₆, δ ppm)Mass Spectrometry (m/z)
4-nitro-1H-imidazole~8.2-8.3 (d, 1H), ~7.8-7.9 (d, 1H)[M+H]⁺ = 114
2-bromo-4-nitro-1H-imidazole~8.4 (s, 1H)[M+H]⁺ = 192, 194 (due to Br isotopes)
This compound~14.0 (br s, 1H)[M+H]⁺ = 271, 273, 275 (due to Br isotopes)

Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.

The 1H NMR spectrum of 4-nitroimidazole shows two distinct doublets corresponding to the two protons on the imidazole ring. Upon mono-bromination, one of these signals disappears and is replaced by a singlet at a slightly downfield shift, characteristic of the remaining proton at the 5-position. In the final product, this compound, the absence of signals in the aromatic region (apart from the broad NH proton signal) confirms the disubstitution.

Mass spectrometry provides clear evidence for the number of bromine atoms in each molecule. The characteristic isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) results in distinctive isotopic clusters in the mass spectrum, allowing for unambiguous identification of the mono- and di-brominated species.

Alternative Synthetic Approaches and Byproduct Profiles

While direct bromination with molecular bromine is the most common method, alternative brominating agents can be employed, potentially altering the byproduct profile.

  • N-Bromosuccinimide (NBS): The use of NBS can offer milder reaction conditions. However, in the synthesis of related bromo-nitroimidazoles, the use of NBS has been reported to lead to the formation of different isomers, such as 4,5-dibromo-2-nitroimidazole, which could be a potential byproduct if reaction conditions are not carefully controlled.[4]

A comparative analysis of different bromination methods is crucial for optimizing the synthesis towards higher purity of the desired this compound.

Experimental Protocols

General Synthesis of this compound

A general procedure involves dissolving 4-nitroimidazole in water with sodium bicarbonate.[2] Bromine is then added dropwise while maintaining the temperature between 0-5 °C.[5] The reaction mixture is typically stirred for several hours to ensure complete reaction. The product is then isolated by filtration, washed with water, and dried.

HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for quantifying the purity of the final product and identifying the presence of byproducts.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection is suitable for these nitroimidazole compounds due to their chromophoric nature.[1]

This method allows for the separation and quantification of 4-nitroimidazole, 2-bromo-4-nitro-1H-imidazole, and this compound in a single run.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H). Samples are typically dissolved in a deuterated solvent such as DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. This allows for the detection of the protonated molecular ions [M+H]⁺ and the observation of the characteristic bromine isotopic patterns.

Visualizations

Reaction_Pathway 4-nitro-1H-imidazole 4-nitro-1H-imidazole 2-bromo-4-nitro-1H-imidazole 2-bromo-4-nitro-1H-imidazole 4-nitro-1H-imidazole->2-bromo-4-nitro-1H-imidazole + Br2 This compound This compound 2-bromo-4-nitro-1H-imidazole->this compound + Br2

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction Bromination of 4-nitroimidazole Workup Filtration & Washing Reaction->Workup Drying Drying Workup->Drying HPLC Purity Assessment Drying->HPLC NMR Structural Confirmation HPLC->NMR MS Molecular Weight and Isotopic Pattern HPLC->MS

Caption: General experimental workflow for synthesis and analysis.

References

Safety Operating Guide

Proper Disposal Procedures for 2,5-dibromo-4-nitro-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical information for the proper disposal of 2,5-dibromo-4-nitro-1H-imidazole, providing procedural guidance for researchers, scientists, and drug development professionals.

The following information is intended to supplement, not replace, institutional and regulatory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

I. Immediate Safety and Handling Precautions

Proper handling is the first step in safe disposal. Personnel must be equipped with appropriate personal protective equipment (PPE) at all times when handling this compound.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of dust formation or if working outside a certified chemical fume hood.

  • Body Protection: A lab coat or chemical-resistant apron.

In the event of a spill, immediately evacuate the area and prevent the spread of dust. The spilled material should be carefully swept up and placed into a designated, labeled, and sealed container for hazardous waste. Avoid generating dust during cleanup.

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃HBr₂N₃O₂
Molecular Weight 270.87 g/mol
Appearance Solid
Storage Temperature 2-8°C, under an inert atmosphere

III. Disposal Workflow

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Chemical treatment may be considered as a preliminary step to reduce hazards, but the final waste products will still require professional disposal.

Below is a logical workflow for the disposal decision-making process.

Disposal Workflow for this compound start Start: Unwanted This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 10g) assess_quantity->small_quantity Is it a small quantity? large_quantity Large Quantity (e.g., >= 10g) assess_quantity->large_quantity Is it a large quantity? direct_disposal Direct Disposal as Hazardous Waste small_quantity->direct_disposal Yes pretreatment_option Consider Pre-treatment (Chemical Degradation) small_quantity->pretreatment_option No large_quantity->pretreatment_option collect_waste Collect Waste in a Labeled, Sealed Container direct_disposal->collect_waste no_pretreatment No Pre-treatment pretreatment_option->no_pretreatment No pretreatment Perform Chemical Degradation (e.g., Reductive Dehalogenation) pretreatment_option->pretreatment Yes no_pretreatment->direct_disposal pretreatment->collect_waste contact_ehs Contact Institutional EHS for Pickup and Disposal collect_waste->contact_ehs end_process End of Disposal Process contact_ehs->end_process

Caption: Disposal decision workflow for this compound.

IV. Experimental Protocols for Potential Chemical Degradation

The following are generalized experimental protocols for the chemical degradation of halogenated nitroaromatic compounds. These methods may be applicable to this compound but must be tested on a small scale in a controlled laboratory environment with all necessary safety precautions in place. The resulting waste streams must still be disposed of as hazardous waste.

A. Reductive Dehalogenation using Catalytic Hydrogenation

This method aims to remove the bromine atoms from the imidazole ring.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • An appropriate solvent (e.g., ethanol or ethyl acetate)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel for the hydrogenation apparatus, dissolve a small, known quantity of this compound in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst. The catalyst loading should be determined based on the substrate, typically 1-10 mol%.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; keep the filter cake wet.

  • The resulting solution contains the dehalogenated product. This solution should be collected as hazardous waste.

B. Reduction of the Nitro Group

This procedure focuses on the reduction of the nitro group to an amine.

Materials:

  • This compound

  • A reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst (e.g., a copper salt) or iron powder in an acidic medium (e.g., acetic acid).

  • An appropriate solvent (e.g., methanol or ethanol for NaBH₄; acetic acid for iron).

  • Reaction flask with a stirrer and reflux condenser (if heating is required).

Procedure using Iron in Acetic Acid:

  • In a round-bottom flask, suspend this compound in glacial acetic acid.

  • Add iron powder in portions with stirring. An exothermic reaction may occur.

  • If necessary, gently heat the mixture to ensure the reaction goes to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution).

  • The resulting mixture, containing the amino-imidazole derivative and iron salts, must be collected as hazardous waste.

V. Final Disposal of Waste

All waste generated from the handling and potential pre-treatment of this compound, including contaminated labware, PPE, and the resulting solutions from chemical degradation, must be considered hazardous.

Operational Plan for Final Disposal:

  • Segregation and Collection: Collect all waste streams in separate, clearly labeled, and chemically compatible containers. The label should include "Hazardous Waste," the chemical name, and any known hazards.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Documentation: Maintain a log of the generated hazardous waste, including the chemical composition and quantity.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Provide them with all necessary documentation, including the Safety Data Sheet (SDS) for this compound and information on any chemical treatments performed.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

Essential Safety and Operational Guidance for Handling 2,5-dibromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of 2,5-dibromo-4-nitro-1H-imidazole, a key intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE. It is crucial to select equipment that complies with established safety standards, such as EN 166 for eye protection and EN 374 for gloves.[2][3]

Body PartRecommended ProtectionStandard/SpecificationNotes
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles.EN 166 (EU) or NIOSH (US) approved.[2][3]A face shield may be necessary for splash hazards.
Skin Chemical-resistant, impervious clothing. A lab coat is a minimum requirement.Consider fire/flame resistant clothing where applicable.[3]All skin should be covered.
Hands Chemical-resistant gloves.Must be inspected prior to use.[2]Nitrile gloves are a common choice, but breakthrough times for this specific chemical are not readily available. It is recommended to use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2]
Respiratory A full-face respirator or a dust mask may be required.Use a NIOSH (US) or EN 149 (EU) approved respirator.[4]To be used if ventilation is inadequate, if dust is generated, or if exposure limits are exceeded.[3]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[2][3]

  • Avoid the formation of dust and aerosols.[2]

  • Take precautionary measures against static discharge.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly after handling and before breaks.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store under an inert gas atmosphere (e.g., nitrogen or argon).[5]

  • The recommended storage temperature is between 2-8°C.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Chemical Disposal:

  • Dispose of the chemical waste at a licensed chemical destruction plant.[2]

  • Controlled incineration with flue gas scrubbing is a recommended method of disposal.[2]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

Contaminated Packaging Disposal:

  • Contaminated containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2]

  • Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Dispense in Fume Hood C->D Proceed to handling E Perform Experiment D->E F Monitor for Spills/Exposure E->F G Decontaminate Work Area F->G After experiment completion H Store Chemical Properly G->H I Segregate Waste G->I J Dispose of Chemical Waste I->J Follow institutional guidelines K Dispose of Contaminated PPE J->K L Dispose of Empty Containers J->L

Caption: Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dibromo-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2,5-dibromo-4-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.